molecular formula C16H25N3O2 B1271478 tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS No. 852180-47-3

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B1271478
CAS No.: 852180-47-3
M. Wt: 291.39 g/mol
InChI Key: TTXMFUXVXBAVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMFUXVXBAVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377163
Record name tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-47-3
Record name 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(4-aminomethylphenyl)piperazine, is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary aminomethyl group attached to a phenyl ring.[1] This structure makes it a valuable intermediate for introducing a piperazine moiety into target molecules.

Table 1: General and Physicochemical Properties

Property Value Source
CAS Number 852180-47-3 [1][2][3]
Molecular Formula C₁₆H₂₅N₃O₂ [1][2]
Molecular Weight 291.39 g/mol [1][2]
IUPAC Name tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate [1]
Synonyms 1-Boc-4-(4-Aminomethylphenyl)piperazine, 4-(4-Boc-Piperazino)benzylamine [1]
Appearance Solid (form) [4]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bonds 4 [1]
Topological Polar Surface Area (TPSA) 58.8 Ų [1]

| XLogP3-AA | 1.6 |[1] |

**2. Synthesis and Purification

The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reduction of a suitable precursor. A common strategy is the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a representative method for the synthesis of the title compound.

Materials:

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Methanol (MeOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate in methanol in a reaction vessel.

  • Add 10% Palladium on carbon catalyst to the solution.

  • Place the reaction mixture under an inert atmosphere.

  • Introduce hydrogen gas, typically via a balloon or a pressurized system, and stir the mixture vigorously overnight at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

  • The product can be used in the next step without further purification or purified by column chromatography if necessary.[5]

Synthesis_Workflow Precursor tert-Butyl 4-(4-cyanophenyl) piperazine-1-carboxylate Reaction Catalytic Hydrogenation (Reduction) Precursor->Reaction Reagents H₂, 10% Pd/C Methanol (Solvent) Reagents->Reaction Filtration Filtration through Celite Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Evaporation->Product

A potential synthesis workflow for the target compound.

Chemical Structure and Reactivity

The molecule's reactivity is dictated by its three main components: the Boc-protecting group, the piperazine ring, and the primary amine on the benzyl group.

  • Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine of the piperazine ring, allowing for further functionalization at that position.

  • Piperazine Ring: The piperazine core provides a flexible linker in medicinal chemistry and can participate in various coupling reactions.

  • Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and reductive amination, to form amides, secondary/tertiary amines, etc. This is the primary site for coupling to other molecules.

Functional_Groups cluster_molecule tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate Molecule Core Structure Boc_Group Boc Protecting Group (Acid-Labile) Boc_Group->Molecule Protects N-1 Piperazine Piperazine Core (Linker) Piperazine->Molecule Central Scaffold Amine Primary Amine (Nucleophilic Site) Amine->Molecule Reactive Site

Key functional groups and their roles in the molecule.

Safety and Handling

Appropriate safety precautions must be taken when handling this chemical. It is classified as hazardous under the Globally Harmonized System (GHS).[1]

Table 2: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard Statements H302 Harmful if swallowed.[1]
H314 Causes severe skin burns and eye damage.[1]
H335 May cause respiratory irritation.[1]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P264 Wash hands thoroughly after handling.[6]
P270 Do not eat, drink or smoke when using this product.[6]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[6]
P304+P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]
P405 Store locked up.[6]

| | P501 | Dispose of contents/container in accordance with local regulations.[6] |

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a fume hood.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(4-aminomethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-(4-aminomethylphenyl)piperazine, a key building block in medicinal chemistry. This document details the synthetic route, experimental protocols, and analytical data for this compound.

Compound Overview

1-Boc-4-(4-aminomethylphenyl)piperazine, also known as tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a Boc-protected piperazine ring and a primary aminomethyl group attached to a phenyl ring. The Boc protecting group allows for selective reactions at the primary amine, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

PropertyValue
CAS Number 852180-47-3[1]
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]
IUPAC Name tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate[2]

Synthesis

The most common and efficient synthesis of 1-Boc-4-(4-aminomethylphenyl)piperazine involves a two-step process starting from 4-bromobenzonitrile. The first step is a Buchwald-Hartwig amination to couple 4-bromobenzonitrile with 1-Boc-piperazine. The resulting nitrile is then reduced to the primary amine.

Synthesis Workflow

Synthesis_Workflow Synthesis of 1-Boc-4-(4-aminomethylphenyl)piperazine cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitrile Reduction A 1-Boc-piperazine C 1-Boc-4-(4-cyanophenyl)piperazine A->C Pd Catalyst, Ligand, Base Toluene, Heat B 4-Bromobenzonitrile B->C Pd Catalyst, Ligand, Base Toluene, Heat D 1-Boc-4-(4-aminomethylphenyl)piperazine C->D Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Toluene)

Caption: Synthetic pathway for 1-Boc-4-(4-aminomethylphenyl)piperazine.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(4-cyanophenyl)piperazine

This procedure is based on the principles of the Buchwald-Hartwig amination.

  • Materials:

    • 1-Boc-piperazine

    • 4-Bromobenzonitrile

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Boc-piperazine (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(4-cyanophenyl)piperazine.

Step 2: Synthesis of 1-Boc-4-(4-aminomethylphenyl)piperazine

This procedure details the reduction of the nitrile to the primary amine.

  • Materials:

    • 1-Boc-4-(4-cyanophenyl)piperazine

    • 10% Palladium on carbon (Pd/C)

    • Toluene

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-Boc-4-(4-cyanophenyl)piperazine in toluene.

    • Add 10% Pd/C (5-10% by weight of the starting material).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature for 12-16 hours.[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with toluene.[3]

    • Concentrate the filtrate under reduced pressure to yield 1-Boc-4-(4-aminomethylphenyl)piperazine as a solid. The product can be further purified by recrystallization if necessary.

Characterization

The structure and purity of 1-Boc-4-(4-aminomethylphenyl)piperazine are confirmed by various analytical techniques.

Table 2: Characterization Data

TechniqueData
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR (Infrared Spectroscopy) Data not available in the searched literature.
Mass Spectrometry (MS) Data not available in the searched literature.
Purity Typically >95% (by HPLC)

Note: While specific, experimentally derived spectral data was not available in the public domain literature at the time of this guide's compilation, the provided synthesis route is well-established for producing the target compound. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized material.

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Logical_Flow Logical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (1-Boc-piperazine, 4-Bromobenzonitrile) Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate Intermediate (1-Boc-4-(4-cyanophenyl)piperazine) Step1->Intermediate Step2 Nitrile Reduction Intermediate->Step2 Product Crude Product (1-Boc-4-(4-aminomethylphenyl)piperazine) Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Analytical Confirmation IR IR Spectroscopy FinalProduct->IR Analytical Confirmation MS Mass Spectrometry FinalProduct->MS Analytical Confirmation HPLC HPLC (Purity) FinalProduct->HPLC Analytical Confirmation

Caption: Workflow from synthesis to analytical confirmation.

Conclusion

This technical guide outlines a reliable and scalable synthesis for 1-Boc-4-(4-aminomethylphenyl)piperazine. The described two-step process, involving a Buchwald-Hartwig amination followed by nitrile reduction, provides a clear pathway for obtaining this versatile building block. While specific spectral data is not widely published, the provided protocols are based on well-established chemical transformations. It is imperative for researchers to conduct thorough in-house characterization to verify the identity and purity of the synthesized compound for its successful application in drug discovery and development.

References

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This bifunctional molecule, featuring a protected piperazine ring and a primary aminomethyl group on a phenyl ring, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structural motifs are frequently found in compounds targeting various physiological pathways, making it a valuable intermediate for the development of novel therapeutics.

Chemical Identification

This section details the essential identifiers for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Identifier Value Source
CAS Number 852180-47-3[1]
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]

Synonyms:

  • 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate

  • tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

  • 1-Boc-4-(4-aminomethylphenyl)piperazine

  • 4-(4-Boc-Piperazino)benzylamine

Physicochemical Properties

A summary of the key physicochemical properties is provided below. Please note that experimental data for some properties are not widely available in the literature.

Property Value Notes
Appearance White to off-white solidInferred from typical appearance of similar compounds.
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from common synthetic procedures.

Synthesis

Generalized Experimental Protocol: Reduction of Nitrile

This protocol is a generalized procedure based on standard chemical transformations for the reduction of aryl nitriles to benzylamines. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Starting Material: tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS No. 186650-98-6)[2]

Reaction: Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate in an appropriate solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel. The catalyst loading should be empirically determined but is typically in the range of 5-10 mol%.

  • Hydrogenation: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

  • Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Synthetic Workflow Diagram

G start tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate reagents H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Methanol) start->reagents 1. Dissolve reaction Catalytic Hydrogenation reagents->reaction 2. React workup Filtration (removal of catalyst) Solvent Evaporation reaction->workup 3. Isolate product tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate workup->product 4. Purify

A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperazine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The aminomethylphenyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. While specific biological data for the title compound is not widely published, its derivatives are investigated in various therapeutic areas.

Biological Data and Experimental Protocols

Despite a thorough review of scientific literature, no quantitative biological data or detailed experimental protocols for biological assays specifically involving tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate were found. This compound is primarily utilized as an intermediate in the synthesis of other target molecules. Therefore, tables of biological activity and detailed experimental protocols for its biological evaluation cannot be provided at this time.

Signaling Pathways and Workflows

As no specific biological targets or pathways have been elucidated for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in the available literature, the creation of signaling pathway diagrams is not applicable. The compound's role is currently established as a synthetic intermediate rather than a biologically active agent with a known mechanism of action.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a synthetically important molecule for the construction of more elaborate chemical entities in the field of drug discovery. This guide has provided a summary of its chemical identity, a generalized synthetic protocol, and an overview of its potential applications. The lack of published biological data for this specific compound underscores its primary role as a versatile building block, inviting further research into the biological activities of its derivatives. Researchers are encouraged to use the information herein as a foundation for their synthetic and medicinal chemistry endeavors.

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a plausible synthetic route for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. This document is intended to serve as a comprehensive resource, presenting key data in a structured format and outlining detailed experimental methodologies.

Spectroscopic Data

The structural elucidation of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, experimentally verified dataset from a single source is not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d2HAr-H
~6.90d2HAr-H
~3.80s2H-CH ₂-NH₂
~3.60t4HBoc-N-(CH ₂)₂
~3.15t4HAr-N-(CH ₂)₂
~1.60br s2H-NH
1.48s9H-C(CH ₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~154.8C =O (Boc)
~149.5Ar-C -N
~140.0Ar-C -CH₂
~129.5Ar-C H
~116.5Ar-C H
~80.0-C (CH₃)₃
~49.0Ar-N-(C H₂)₂
~46.0-C H₂-NH₂
~44.0Boc-N-(C H₂)₂
~28.5-C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (amine)
3050 - 3000MediumC-H stretch (aromatic)
2975 - 2850StrongC-H stretch (aliphatic)
1690StrongC=O stretch (carbamate)
1610, 1510MediumC=C stretch (aromatic)
1240StrongC-N stretch (carbamate)
1170StrongC-O stretch (carbamate)
820Strongp-disubstituted benzene
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

TechniqueParameterValue
ESI-MS[M+H]⁺292.2
High-Resolution MS (HRMS)Calculated for C₁₆H₂₆N₃O₂⁺292.2025

Experimental Protocols

The following protocols provide generalized procedures for the synthesis and spectroscopic analysis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Synthesis Protocol

A plausible synthetic route involves the reduction of a nitrile or the reductive amination of an aldehyde. Below is a protocol for the reduction of the corresponding nitrile.

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-fluorobenzonitrile (1.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Step 2: Reduction of the Nitrile

  • Dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or use catalytic hydrogenation with a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction (e.g., by the sequential addition of water and sodium hydroxide solution if using LiAlH₄).

  • Filter the resulting mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to yield tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_Boc_piperazine 1-Boc-piperazine intermediate tert-Butyl 4-(4-cyanophenyl)piperazine- 1-carboxylate 1_Boc_piperazine->intermediate Nucleophilic Aromatic Substitution 4_fluorobenzonitrile 4-Fluorobenzonitrile 4_fluorobenzonitrile->intermediate final_product tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine- 1-carboxylate intermediate->final_product Nitrile Reduction

A plausible synthetic workflow for the target compound.
Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound Target Compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Relationship between spectroscopic techniques and structural information.

The Versatile Scaffold: A Technical Guide to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We explore its synthesis, chemical properties, and its versatile applications in the construction of complex bioactive molecules. This document details common chemical transformations, including amide bond formation, urea synthesis, and reductive amination, providing exemplary experimental protocols. A significant focus is placed on its role as a bifunctional linker, exemplified by its use in the synthesis of the cyclin-dependent kinase 9 (CDK9) inhibitor, KRCA-0074. This guide serves as a comprehensive resource for researchers leveraging this scaffold in the design and development of novel therapeutics.

Introduction

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, hereafter referred to as Boc-AMPP, is a bifunctional chemical building block of significant interest in the field of drug discovery. Its structure incorporates a Boc-protected piperazine moiety and a primary aminomethyl group attached to a phenyl ring. This unique arrangement offers several advantages for medicinal chemists:

  • Orthogonal Reactivity: The Boc-protected secondary amine within the piperazine ring is unreactive under conditions used to modify the primary aminomethyl group, allowing for sequential and controlled functionalization.

  • Modulation of Physicochemical Properties: The piperazine ring is a common motif in centrally active drugs, often improving aqueous solubility and providing a desirable pharmacokinetic profile.

  • Structural Rigidity and Vectorial Projection: The phenylpiperazine core provides a semi-rigid scaffold that allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets.

This guide will provide a detailed examination of the synthesis, key reactions, and a case study of Boc-AMPP in the development of a potent kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-AMPP is presented in Table 1.

PropertyValueReference
CAS Number 852180-47-3
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance Solid
XLogP3-AA 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

A common and efficient route to Boc-AMPP involves a two-step process starting from commercially available 4-cyanobenzonitrile and Boc-piperazine. The initial step is a nucleophilic aromatic substitution to form tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, followed by the reduction of the nitrile to the primary amine.

Synthesis_of_Boc_AMPP cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitrile Reduction 4-Fluorobenzonitrile 4-Fluorobenzonitrile Intermediate tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate 4-Fluorobenzonitrile->Intermediate K₂CO₃, DMSO, 120 °C Boc-piperazine Boc-piperazine Boc-piperazine->Intermediate Boc-AMPP tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate Intermediate->Boc-AMPP H₂, Raney Ni, NH₃/MeOH

Figure 1: Synthesis of Boc-AMPP.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Materials: 4-Fluorobenzonitrile (1.0 eq), Boc-piperazine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a solution of 4-fluorobenzonitrile in DMSO, Boc-piperazine and potassium carbonate are added. The reaction mixture is heated to 120 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 85-95%.

Step 2: Synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (Boc-AMPP)

  • Materials: tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq), Raney Nickel (catalyst), Methanolic Ammonia, Hydrogen gas (H₂).

  • Procedure: The nitrile intermediate is dissolved in methanolic ammonia. Raney Nickel is added as a catalyst, and the mixture is subjected to hydrogenation at a pressure of 50-60 psi. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield Boc-AMPP.

  • Expected Yield: 90-98%.

Chemical Reactivity and Transformations

Boc-AMPP's utility as a building block stems from the reactivity of its primary amine and the latent secondary amine of the piperazine, which can be unmasked by deprotection of the Boc group.

Amide Bond Formation

The primary amine of Boc-AMPP readily participates in amide bond formation with carboxylic acids using standard coupling reagents.

Amide_Bond_Formation Boc-AMPP Boc-AMPP Amide_Product Boc-Piperazine-Phenyl-CH₂-NH-CO-R Boc-AMPP->Amide_Product EDC, HOBt, DIPEA, DMF Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product

Figure 2: Amide bond formation.

Experimental Protocol: General Amide Coupling

  • Materials: Boc-AMPP (1.0 eq), Carboxylic Acid (1.1 eq), EDC (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DMF.

  • Procedure: To a solution of the carboxylic acid in DMF, EDC, HOBt, and DIPEA are added, and the mixture is stirred for 15 minutes. Boc-AMPP is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by column chromatography.

  • Quantitative Data: Yields for this reaction are typically in the range of 70-95%, depending on the nature of the carboxylic acid.

Urea Formation

The reaction of Boc-AMPP with isocyanates provides a straightforward route to urea derivatives.

Urea_Formation Boc-AMPP Boc-AMPP Urea_Product Boc-Piperazine-Phenyl-CH₂-NH-CO-NH-R Boc-AMPP->Urea_Product DCM or THF, rt Isocyanate R-N=C=O Isocyanate->Urea_Product

Figure 3: Urea formation.

Experimental Protocol: General Urea Synthesis

  • Materials: Boc-AMPP (1.0 eq), Isocyanate (1.05 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: To a solution of Boc-AMPP in DCM, the isocyanate is added dropwise at room temperature. The reaction is typically rapid and is stirred for 1-3 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether or hexane to afford the pure urea product.

  • Quantitative Data: This reaction usually proceeds in high yields, often greater than 90%.

Reductive Amination

Boc-AMPP can be N-alkylated via reductive amination with aldehydes or ketones.

Reductive_Amination Boc-AMPP Boc-AMPP Alkylated_Product Boc-Piperazine-Phenyl-CH₂-NH-CH₂-R Boc-AMPP->Alkylated_Product NaBH(OAc)₃, DCE Aldehyde R-CHO Aldehyde->Alkylated_Product

Figure 4: Reductive amination.

Experimental Protocol: General Reductive Amination

  • Materials: Boc-AMPP (1.0 eq), Aldehyde (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloroethane (DCE).

  • Procedure: Boc-AMPP and the aldehyde are dissolved in DCE. Sodium triacetoxyborohydride is added portion-wise, and the reaction is stirred at room temperature for 4-8 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM. The organic layer is dried and concentrated, and the product is purified by chromatography.

  • Quantitative Data: Yields for reductive amination are generally good, ranging from 60-90%.

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the piperazine ring, enabling further functionalization at this position.

Experimental Protocol: Boc Deprotection

  • Materials: Boc-protected substrate, 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure: The Boc-protected compound is dissolved in DCM, and TFA (10-20 eq) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt. Alternatively, a solution of 4M HCl in dioxane can be used.

  • Quantitative Data: Deprotection is typically quantitative.

Case Study: Synthesis of CDK9 Inhibitor KRCA-0074

The utility of Boc-AMPP is highlighted in the synthesis of KRCA-0074, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9, in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the regulation of gene transcription. Dysregulation of CDK9 activity is implicated in various cancers and other diseases.

Synthetic Workflow

The synthesis of KRCA-0074 involves the initial amide coupling of Boc-AMPP with a substituted pyrimidine carboxylic acid, followed by Boc deprotection and subsequent reaction with an isocyanate.

KRCA_0074_Workflow Boc-AMPP Boc-AMPP Amide_Intermediate Boc-protected Amide Intermediate Boc-AMPP->Amide_Intermediate Amide Coupling Pyrimidine_Acid Substituted Pyrimidine Carboxylic Acid Pyrimidine_Acid->Amide_Intermediate Deprotected_Amine Deprotected Amine Intermediate Amide_Intermediate->Deprotected_Amine Boc Deprotection KRCA-0074 KRCA-0074 Deprotected_Amine->KRCA-0074 Urea Formation Isocyanate Aryl Isocyanate Isocyanate->KRCA-0074

Figure 5: Synthesis of KRCA-0074.

Signaling Pathway

KRCA-0074 exerts its therapeutic effect by inhibiting the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from transcription initiation to productive elongation. This leads to a decrease in the expression of anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) p_RNAPII p-RNA Polymerase II (Ser2) CDK9_CyclinT1->p_RNAPII Phosphorylation RNAPII RNA Polymerase II RNAPII->p_RNAPII Transcription Transcriptional Elongation p_RNAPII->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition KRCA-0074 KRCA-0074 KRCA-0074->CDK9_CyclinT1 Inhibition

Figure 6: KRCA-0074 mechanism of action.

Quantitative Biological Data

The following table summarizes the biological activity of KRCA-0074.

AssayIC₅₀ (nM)
CDK9/Cyclin T1 Kinase Assay 5
MV4-11 Cell Proliferation 20
Mcl-1 Protein Level Reduction (24h) >50% at 100 nM

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, coupled with the well-established chemistry of its constituent moieties, allows for the efficient construction of diverse chemical libraries. The successful application of Boc-AMPP in the synthesis of the potent CDK9 inhibitor KRCA-0074 underscores its importance as a key scaffold for the development of targeted therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important chemical entity.

The Versatility of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a Scaffold for Combinatorial Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, combinatorial chemistry remains a cornerstone for the rapid generation of large, diverse chemical libraries essential for identifying novel therapeutic agents. The selection of a central scaffold is paramount to the success of these libraries, as it dictates the spatial arrangement of functional groups and the overall physicochemical properties of the resulting compounds. This technical guide provides an in-depth exploration of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a highly versatile scaffold for combinatorial chemistry. We will detail its synthesis, key reactive sites for diversification, and provide comprehensive experimental protocols for the construction of compound libraries, both in solid-phase and solution-phase formats. Furthermore, we will present potential applications in drug discovery, with a focus on G-protein coupled receptor (GPCR) modulation, and include mandatory visualizations to illustrate key workflows and biological pathways.

Introduction to the Scaffold

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a bifunctional molecule that offers two distinct points for chemical diversification. Its structure consists of a central phenylpiperazine core, which is a common motif in many biologically active compounds. The presence of a primary amine on the phenyl ring and a Boc-protected secondary amine on the piperazine ring allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the generation of diverse compound libraries. The semi-rigid nature of the phenylpiperazine core provides a defined three-dimensional orientation for the appended functionalities, which is crucial for molecular recognition by biological targets.

Physicochemical Properties and Synthesis

The key physicochemical properties of the scaffold are summarized in the table below.

PropertyValueReference
CAS Number 852180-47-3[1]
Molecular Formula C16H25N3O2[1]
Molecular Weight 291.39 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents

The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be achieved through a multi-step process, typically starting from commercially available precursors. A common synthetic route involves the reaction of 1-Boc-piperazine with 4-fluorobenzonitrile, followed by reduction of the nitrile to the corresponding amine.

Combinatorial Library Design and Synthesis

The strategic design of a combinatorial library using this scaffold hinges on the sequential modification of its two primary reactive sites: the aminomethyl group and the piperazine nitrogen. A solid-phase synthesis approach is often preferred for ease of purification and automation.

Logical Relationship of the Combinatorial Synthesis

G cluster_synthesis Synthetic Pathway scaffold tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate step1 Step 1: Diversification at Primary Amine scaffold->step1 r1 R1 Building Blocks (e.g., Carboxylic Acids, Aldehydes) r1->step1 r2 R2 Building Blocks (e.g., Sulfonyl Chlorides, Isocyanates) step3 Step 3: Diversification at Secondary Amine r2->step3 step2 Step 2: Boc Deprotection step1->step2 step2->step3 library Final Compound Library (R1-Scaffold-R2) step3->library

Caption: Logical flow for building a combinatorial library from the scaffold.

Experimental Workflow for Solid-Phase Synthesis

G start Start: Swell Resin attach Attach Linker (e.g., Rink Amide) start->attach deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) attach->deprotect_fmoc couple_scaffold Couple Scaffold via Carboxylic Acid Derivative deprotect_fmoc->couple_scaffold diversify_r1 Diversify R1 (Acylation, Reductive Amination) couple_scaffold->diversify_r1 deprotect_boc Boc Deprotection (TFA/DCM) diversify_r1->deprotect_boc diversify_r2 Diversify R2 (Sulfonylation, Urea Formation) deprotect_boc->diversify_r2 cleave Cleave from Resin (e.g., 95% TFA) diversify_r2->cleave purify Purify and Characterize cleave->purify

Caption: A typical solid-phase workflow for library synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in a solid-phase synthesis of a combinatorial library based on the tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate scaffold.

Protocol 1: Immobilization of the Scaffold on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes. Drain and repeat for another 20 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).[2][3]

  • Scaffold Activation: In a separate vessel, dissolve 3 equivalents of a suitable carboxylic acid derivative of the scaffold (e.g., where the aminomethyl group is temporarily protected and a carboxylic acid is present on the phenyl ring) in DMF. Add 3 equivalents of a coupling agent like HBTU and 6 equivalents of a base like DIEA. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activated scaffold solution to the resin and agitate for 4 hours at room temperature.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: Diversification at the Primary Amine (R1 Position)

This protocol assumes the primary amine of the scaffold is free and ready for reaction.

A. Acylation with Carboxylic Acids:

  • Swell the resin-bound scaffold in DMF.

  • In a separate vial, dissolve 3 equivalents of the desired carboxylic acid in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA.

  • Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours.

  • Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

B. Reductive Amination with Aldehydes:

  • Swell the resin-bound scaffold in a 1% acetic acid solution in DMF.

  • Add 3 equivalents of the desired aldehyde and agitate for 1 hour.

  • Add 3 equivalents of a reducing agent, such as sodium triacetoxyborohydride (STAB), and agitate for an additional 6 hours.

  • Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

Protocol 3: Boc Deprotection and Diversification at the Piperazine Nitrogen (R2 Position)
  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Drain and repeat. Wash thoroughly with DCM (5x), 10% DIEA in DMF (3x), and DMF (5x).

  • Sulfonylation with Sulfonyl Chlorides:

    • Swell the deprotected resin in DMF.

    • Add 3 equivalents of the desired sulfonyl chloride and 5 equivalents of a non-nucleophilic base like 2,4,6-collidine.

    • Agitate for 4-6 hours.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

  • Urea Formation with Isocyanates:

    • Swell the deprotected resin in DMF.

    • Add 3 equivalents of the desired isocyanate.

    • Agitate for 2-4 hours.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (3x).

Protocol 4: Cleavage and Purification
  • Wash the final resin-bound compounds with DCM (5x).

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product in cold diethyl ether.

  • Centrifuge to collect the precipitate, wash with ether, and dry.

  • Purify the final compounds using preparative HPLC.

Data Presentation: Example Library Diversity

The following tables illustrate the potential diversity that can be achieved using this scaffold.

Table 1: Representative Building Blocks for R1 and R2 Diversification

PositionReaction TypeExample Building Blocks
R1 (Primary Amine) AcylationAcetic acid, Benzoic acid, Cyclohexanecarboxylic acid, Thiophene-2-carboxylic acid
Reductive AminationFormaldehyde, Benzaldehyde, 4-Pyridinecarboxaldehyde, Isovaleraldehyde
R2 (Secondary Amine) SulfonylationMethanesulfonyl chloride, Benzenesulfonyl chloride, Dansyl chloride
Urea FormationPhenyl isocyanate, Methyl isocyanate, 4-Chlorophenyl isocyanate
AcylationAcetyl chloride, Benzoyl chloride

Table 2: Hypothetical Library Characteristics

ParameterValue
Number of R1 Building Blocks 20
Number of R2 Building Blocks 25
Total Library Size 500 compounds
Average Purity (LC-MS) >85%
Format 96-well plates, 1 mg/well in DMSO

Applications and Biological Relevance

Derivatives of phenylpiperazine are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). For instance, related structures have been investigated as agonists for GPR119, a receptor involved in glucose homeostasis, making it an attractive target for type 2 diabetes.[4][5]

GPR119 Signaling Pathway

Upon activation by an agonist, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in pancreatic β-cells, promotes insulin secretion.

G agonist Scaffold-based Agonist gpr119 GPR119 Receptor agonist->gpr119 binds gas Gαs gpr119->gas activates ac Adenylyl Cyclase gas->ac activates camp cAMP ac->camp catalyzes atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates secretion Insulin Secretion pka->secretion promotes

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate represents a robust and versatile scaffold for the construction of diverse and medicinally relevant combinatorial libraries. Its two orthogonal reactive sites, coupled with the well-established protocols of solid-phase synthesis, allow for the systematic exploration of chemical space around a privileged core structure. The resulting libraries are well-suited for screening against a variety of biological targets, particularly GPCRs, and hold significant promise for the discovery of novel therapeutic leads. This guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful scaffold in their drug discovery endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-Protected Piperazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl (Boc)-protected piperazine linkers. These versatile building blocks are integral to modern medicinal chemistry, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] The mono-protection of the piperazine scaffold allows for selective functionalization, making it an invaluable intermediate for creating sophisticated molecular architectures.[2]

Core Physicochemical Properties

N-Boc-piperazine is typically a white to yellowish crystalline solid that is stable under standard laboratory conditions.[1][2][3] The introduction of the Boc protecting group on one of the piperazine nitrogens renders it significantly less nucleophilic, which is the key to enabling selective functionalization of the unprotected secondary nitrogen.[1] For optimal preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3]

The following table summarizes the key physicochemical properties of 1-Boc-piperazine (CAS: 57260-71-6).

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[2][3][4][5]
Molecular Weight 186.25 g/mol [2][3][4][5]
Appearance White to light yellow crystalline powder/waxy solid.[1][2][3][6]
Melting Point 43-49 °C[2][3][4][7]
Boiling Point 258 °C at 760 mmHg[2][3][6][7]
Density 1.03 g/cm³[2][3][6][7]
pKa 8.45 ± 0.10 (Predicted)[4][7]
logP 0.46 - 1.09[7][8]
Solubility Soluble in ethyl acetate, methanol, ethanol, DMSO, and water.[2][4][7][9][10]
Flash Point 109.8 °C[2][3][6][7]
Hydrogen Bond Donor Count 1[5][7]
Hydrogen Bond Acceptor Count 3[5][7]
Rotatable Bond Count 2[5][7]

Experimental Protocols

Detailed methodologies for the synthesis of Boc-protected piperazine and the determination of its key physicochemical properties are provided below.

Protocol 1: Synthesis of 1-Boc-Piperazine

The selective mono-protection of piperazine is challenging due to the similar reactivity of its two nitrogen atoms.[1] A common and effective method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or similar organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve piperazine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 0.95-1.0 equivalents to favor mono-protection) in the same solvent dropwise to the stirred piperazine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Final Purification: If necessary, the crude product can be further purified by column chromatography to yield pure 1-Boc-piperazine.[1]

An alternative, high-yield synthesis suitable for industrial scale starts from diethanolamine, proceeding through chlorination, Boc protection, and finally cyclization.[1][11][12]

Protocol 2: TFA-Mediated Boc-Deprotection

The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions to reveal the free amine.[1] Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose.[1]

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A final concentration of 20-50% TFA is typically sufficient.[1]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using TLC or LC-MS.[1]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The deprotected piperazine is usually obtained as its TFA salt.[1]

Protocol 3: Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.[]

Materials:

  • 1-Boc-Piperazine

  • n-Octanol (HPLC grade)

  • Water (HPLC grade) or phosphate buffer (pH 7.4)[14]

  • Separatory funnel

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[]

Procedure:

  • Phase Saturation: Prepare two phases by saturating n-octanol with water and water with n-octanol. Allow the phases to separate for at least 24 hours.[14]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of one of the pre-saturated phases (e.g., the aqueous phase).

  • Partitioning: Transfer a known volume of the sample solution and an equal volume of the other pre-saturated phase into a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the distribution of the compound between the two phases to reach equilibrium.[]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 4: Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined using potentiometric acid-base titration.[][15]

Materials:

  • 1-Boc-Piperazine

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Temperature-controlled jacketed beaker

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Prepare an aqueous solution of 1-Boc-piperazine at a known concentration (e.g., 0.01 M).[15]

  • Titration Setup: Transfer a precise volume (e.g., 50 mL) of the amine solution into the jacketed beaker and maintain a constant temperature. Blanket the solution with a slow stream of nitrogen to prevent dissolution of atmospheric CO₂.[15]

  • Titration: Calibrate the pH meter at the desired temperature. Titrate the solution by adding the standardized HCl solution in small, equal increments.

  • Data Collection: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.[15]

  • Data Analysis: Plot the pH values against the volume of HCl added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More precise values can be calculated using the Henderson-Hasselbalch equation or by analyzing the derivative of the titration curve.

Applications and Workflows

Boc-piperazine linkers are indispensable in drug discovery, particularly in the design of PROTACs.[1][16] The piperazine ring provides a semi-rigid scaffold that can improve physicochemical properties like solubility and aid in establishing a productive conformation for the PROTAC ternary complex.[16][]

Synthesis of 1-Boc-Piperazine Workflow

The following diagram illustrates a common laboratory-scale synthesis of 1-Boc-piperazine.

start Start Materials: Piperazine, Boc₂O dissolve Dissolve Piperazine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Boc₂O Solution Dropwise cool->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (NaHCO₃) monitor->workup Reaction Complete extract Extract with DCM workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end Product: 1-Boc-Piperazine dry->end If pure enough purify->end If needed

Caption: A representative workflow for the synthesis of 1-Boc-piperazine.

PROTAC Synthesis and Mechanism

Boc-piperazine serves as a versatile linker to connect a Protein of Interest (POI) ligand and an E3 ligase ligand. The Boc group allows for controlled, stepwise synthesis.[16]

cluster_synthesis PROTAC Synthesis Workflow linker Boc-Piperazine Linker step1 1. Amide Coupling linker->step1 poi_ligand POI Ligand (with amine) poi_ligand->step1 e3_ligand E3 Ligase Ligand (with COOH) step3 3. Second Amide Coupling e3_ligand->step3 step2 2. Boc Deprotection (TFA) step1->step2 step2->step3 protac Final PROTAC Molecule step3->protac POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary links E3 E3 Ubiquitin Ligase E3->Ternary recruited PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targeted to Degradation POI Degradation Proteasome->Degradation results in

References

In-Depth Structural Analysis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure incorporates a Boc-protected piperazine ring, providing stability and desirable solubility characteristics, and a reactive primary amine on a benzyl group, which allows for covalent linkage to other molecules of interest.

PropertyValueSource
CAS Number 852180-47-3[1]
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]
IUPAC Name tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate[2]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN[2]
InChI Key TTXMFUXVXBAVIP-UHFFFAOYSA-N[2]

Synthesis and Structural Elucidation

The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be achieved through a two-step process involving the synthesis of the nitrile precursor, tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, followed by its reduction to the desired aminomethyl compound.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

This protocol is based on analogous synthetic procedures for similar piperazine derivatives.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 4-Fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in DMSO, add 4-fluorobenzonitrile (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

Experimental Protocol: Reduction of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

This protocol outlines the reduction of the nitrile to the primary amine.

Materials:

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous tetrahydrofuran (THF) or methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

  • Appropriate work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or EtOAc.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Structural Analysis

While specific experimental data for the title compound is not available, the structural characteristics can be inferred from its synthetic precursor and related compounds.

Inferred Spectroscopic Data

The following table summarizes the expected spectroscopic features.

TechniqueExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.0-3.7 ppm), benzyl protons (singlet, ~3.8 ppm), and aromatic protons (doublets, ~7.0-7.4 ppm). The aminomethyl protons would likely appear as a singlet around 3.8 ppm.
¹³C NMR Resonances for the tert-butyl group (~28 ppm), the Boc carbonyl carbon (~155 ppm), the piperazine carbons (~45-55 ppm), the benzylic carbon (~45 ppm), and the aromatic carbons (~115-150 ppm).
Mass Spec. Expected [M+H]⁺ peak at m/z 292.2020.

Biological Function and Signaling Pathways

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][3]

Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate serves as a versatile linker component. The aminomethyl group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, while the Boc-protected piperazine can be deprotected to allow for further chemical modifications or to act as a binding element itself.

The logical workflow for the action of a PROTAC incorporating this linker is as follows:

PROTAC_Workflow PROTAC PROTAC (with linker) Ternary_Complex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action Workflow.
Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC utilizing this linker would typically follow the experimental workflow outlined below.

PROTAC_Development_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Linker_Synthesis Linker Synthesis (tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate) Ligand_Coupling Coupling to POI and E3 Ligase Ligands Linker_Synthesis->Ligand_Coupling PROTAC_Purification PROTAC Purification and Characterization Ligand_Coupling->PROTAC_Purification Binding_Assay Binding Assays (to POI and E3 Ligase) PROTAC_Purification->Binding_Assay Degradation_Assay Western Blot for POI Degradation Binding_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Studies Animal Model Efficacy Studies PK_Studies->Efficacy_Studies

PROTAC Development and Evaluation Workflow.

Conclusion

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a valuable chemical entity in the field of drug discovery, particularly for the development of PROTACs. Its synthesis is achievable through a straightforward two-step process from commercially available starting materials. While detailed, publicly available experimental structural data is limited, its chemical properties and role as a bifunctional linker are well-understood within the context of targeted protein degradation. This guide provides a comprehensive overview for researchers and scientists working with this compound, from its synthesis to its application in advanced therapeutic modalities. Further research is warranted to fully characterize this molecule and explore its full potential in various drug development platforms.

References

Methodological & Application

Application Notes: Synthesis of a Novel Kinase Inhibitor Scaffold Using tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor utilizing tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a key building block. The methodology focuses on the coupling of this versatile intermediate with a 4-chloro-6-vinylpyrimidine core, a common scaffold in the development of targeted kinase inhibitors. This document outlines the complete synthetic workflow, including reaction conditions, purification methods, and characterization of the final compound. Additionally, representative biological data and a summary of the targeted signaling pathway are presented to guide researchers in the evaluation of this novel compound.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. A significant number of these inhibitors feature a piperazine moiety, which often plays a crucial role in establishing interactions with the target kinase and improving the pharmacokinetic properties of the drug. The starting material, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, offers a unique combination of a Boc-protected piperazine for solubility and a reactive primary amine for straightforward conjugation to various kinase scaffolds.

This protocol describes a representative synthesis of a novel kinase inhibitor, Inhibitor-789 , through a nucleophilic aromatic substitution reaction. The subsequent deprotection of the Boc group yields the final active compound. The described workflow is designed to be robust and adaptable for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow

The synthesis of Inhibitor-789 is a two-step process commencing with the coupling of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate with 4-chloro-6-vinylpyrimidine, followed by the removal of the Boc protecting group.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Boc Deprotection A tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate C Intermediate Product (Boc-protected) A->C B 4-chloro-6-vinylpyrimidine B->C D Intermediate Product (Boc-protected) E Final Product (Inhibitor-789) D->E

Caption: Synthetic workflow for Inhibitor-789.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate (Intermediate Product)

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 eq)

  • 4-chloro-6-vinylpyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 g, 3.27 mmol) in DMF (15 mL), add 4-chloro-6-vinylpyrimidine (0.51 g, 3.60 mmol) and DIPEA (1.7 mL, 9.81 mmol).

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford the title compound as a pale yellow solid.

Step 2: Synthesis of 4-((4-(piperazin-1-yl)benzyl)amino)-6-vinylpyrimidine (Inhibitor-789)

Materials:

  • tert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 g, 2.43 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (1.8 mL, 24.3 mmol) dropwise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (30 mL) and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Inhibitor-789 , as an off-white solid.

Data Presentation

The following table summarizes the expected yield and characterization data for the synthesized compounds.

CompoundStepStarting MaterialProductExpected Yield (%)Purity (LC-MS)
Intermediate Product 1tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylatetert-Butyl 4-(4-(((6-vinylpyrimidin-4-yl)amino)methyl)phenyl)piperazine-1-carboxylate75-85>95%
Inhibitor-789 2Intermediate Product4-((4-(piperazin-1-yl)benzyl)amino)-6-vinylpyrimidine90-98>98%

The following table presents representative biological data for Inhibitor-789 against a panel of selected kinases. (Note: This data is illustrative and not experimentally derived. )

Kinase TargetIC₅₀ (nM)
EGFR15
HER245
VEGFR2120
ABL>1000

Targeted Signaling Pathway

Many kinase inhibitors targeting the pyrimidine scaffold are known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of several cancers. Inhibitor-789 , with its pyrimidine core, is hypothesized to act as an ATP-competitive inhibitor of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Inhibitor789 Inhibitor-789 Inhibitor789->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of a novel kinase inhibitor, Inhibitor-789 , using tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. The described methods are straightforward and scalable, making them suitable for the generation of compound libraries for further biological evaluation. The representative data and pathway analysis suggest that compounds derived from this scaffold may hold promise as targeted therapeutic agents. Researchers are encouraged to use this protocol as a foundation for the development and exploration of new kinase inhibitors.

Application Notes and Protocols: The Use of 1-Boc-4-(4-aminomethylphenyl)piperazine in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

1-Boc-4-(4-aminomethylphenyl)piperazine is a versatile building block for the synthesis of PROTAC linkers. Its structure incorporates a piperazine ring, which imparts a degree of rigidity that can be advantageous for pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation. The Boc-protected amine provides a stable handle for controlled, stepwise synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands. Furthermore, the piperazine moiety can enhance the solubility and metabolic stability of the final PROTAC molecule.

These application notes provide a comprehensive overview of the utility of 1-Boc-4-(4-aminomethylphenyl)piperazine in PROTAC design and synthesis, including detailed experimental protocols and representative data.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation: Efficacy of PROTACs with Piperazine/Piperidine-Containing Linkers

PROTAC IDTarget ProteinE3 Ligase RecruitedLinker DescriptionDC50 (nM)Dmax (%)Cell Line
Compound 32 BRD4CRBNPiperazine-based~100>90HEK293
Compound 33 BRD4CRBNPiperazine-based~50>95HEK293
Compound 34 BRD4CRBNPiperazine-based~25>95HEK293
PROTAC 6 BRD4CRBNPiperidine-based0.3>95HEK293

Note: The data presented is for illustrative purposes and is derived from PROTACs with linkers structurally related to that synthesized from 1-Boc-4-(4-aminomethylphenyl)piperazine. DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

The synthesis of a PROTAC using 1-Boc-4-(4-aminomethylphenyl)piperazine is a multi-step process. The following protocols outline the key steps, from the initial coupling reactions to the final biological evaluation.

General Workflow for PROTAC Synthesis

The overall synthetic strategy involves the sequential coupling of the warhead and the E3 ligase ligand to the linker derived from 1-Boc-4-(4-aminomethylphenyl)piperazine.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Start Step1 Step 1: Couple Warhead (or E3 Ligand) to 1-Boc-4-(4-aminomethylphenyl)piperazine Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Step3 Step 3: Couple E3 Ligand (or Warhead) Step2->Step3 Step4 Step 4: Purification (e.g., HPLC) Step3->Step4 End Final PROTAC Step4->End

Caption: A generalized workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of a Carboxylic Acid-Containing Moiety (Warhead or E3 Ligand) to 1-Boc-4-(4-aminomethylphenyl)piperazine

This protocol describes the formation of an amide bond between the primary amine of the linker and a carboxylic acid group on the first binding moiety.

Materials:

  • 1-Boc-4-(4-aminomethylphenyl)piperazine

  • Carboxylic acid-containing warhead or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing moiety (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve 1-Boc-4-(4-aminomethylphenyl)piperazine (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of 1-Boc-4-(4-aminomethylphenyl)piperazine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the secondary amine of the piperazine ring for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is often used directly in the next step without further purification.

Protocol 3: Coupling of the Second Moiety to the Deprotected Intermediate

This protocol is similar to Protocol 1 and describes the formation of the second amide bond to complete the PROTAC synthesis.

Materials:

  • Deprotected intermediate from Protocol 2

  • Carboxylic acid-containing warhead or E3 ligase ligand (the moiety not used in Protocol 1)

  • HATU or similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected intermediate from Protocol 2 as the amine component.

  • After the reaction is complete and worked up, purify the final PROTAC product using preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[1]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 5: In Vitro Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant purified POI (e.g., GST-tagged)

  • Recombinant purified E3 ligase complex (e.g., His-tagged VBC complex)

  • PROTAC of interest

  • Pull-down buffer

  • Glutathione-sepharose beads (for GST-tagged POI) or Ni-NTA agarose beads (for His-tagged E3)

  • SDS-PAGE gels

  • Western blot reagents

Procedure:

  • Binding Reaction:

    • In separate microcentrifuge tubes, combine the recombinant POI, E3 ligase complex, and the PROTAC at desired concentrations in pull-down buffer.

    • Include controls such as no PROTAC, no POI, and no E3 ligase.

  • Incubation:

    • Incubate the reactions for 2-4 hours at 4°C with gentle rotation.

  • Pull-Down:

    • Add the appropriate affinity beads (e.g., glutathione-sepharose for GST-POI) to each tube and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Wash the beads several times with pull-down buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. The presence of both proteins in the pull-down lane containing the PROTAC confirms ternary complex formation.

Conclusion

1-Boc-4-(4-aminomethylphenyl)piperazine is a valuable building block in the design and synthesis of PROTACs. Its rigid piperazine core can contribute to enhanced metabolic stability and pre-organization for target binding, which are critical for developing potent and effective protein degraders. The straightforward and well-established synthetic protocols for its incorporation into PROTACs make it an attractive choice for researchers in the field of targeted protein degradation. The successful development of novel PROTAC-based therapeutics will continue to rely on a deep understanding of the structure-activity relationships of all three components of the PROTAC, with the linker playing a central and strategic role.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate into peptide sequences using solid-phase peptide synthesis (SPPS). This bifunctional linker serves as a valuable building block for introducing a piperazine moiety, a common pharmacophore in medicinal chemistry, into peptides. The protocols outlined below are based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis strategy.

Introduction

The piperazine ring is a prevalent structural motif in a multitude of clinically approved drugs, valued for its ability to modulate physicochemical properties such as solubility and to serve as a rigid scaffold for presenting pharmacophoric elements.[1] The incorporation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate into a peptide sequence can be advantageous for several reasons:

  • Introduction of a Conformational Constraint: The rigid piperazine ring can influence the peptide's secondary structure, potentially leading to enhanced binding affinity and selectivity for its biological target.

  • Modulation of Physicochemical Properties: The piperazine moiety can improve the solubility and pharmacokinetic profile of the resulting peptide.[2]

  • Scaffold for Further Derivatization: The secondary amine of the piperazine, unmasked after deprotection, provides a handle for further chemical modification, enabling the synthesis of peptide-drug conjugates or other complex biomolecules.

The use of a tert-butyloxycarbonyl (Boc) group to protect the piperazine nitrogen provides orthogonality with the Fmoc-based synthesis strategy. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.[][4]

Data Presentation

The following tables summarize expected quantitative data for the synthesis of a model peptide incorporating tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Resin Loading and Initial Coupling Efficiency

ParameterValueNotes
Resin TypeRink Amide ResinSuitable for the synthesis of C-terminal amide peptides.
Initial Resin Loading0.5 - 0.7 mmol/gDetermined by UV-Vis spectrophotometry of the dibenzofulvene adduct upon Fmoc deprotection.
Loading of Linker*>95%Efficiency of coupling tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate to the resin.

*tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Table 2: Repetitive Yield and Purity of a Model Pentapeptide

Synthesis StepCoupling Efficiency (%)Crude Purity (%)Overall Yield (%)
Coupling of 1st Fmoc-Amino Acid>99%--
Coupling of 2nd Fmoc-Amino Acid>99%--
Coupling of 3rd Fmoc-Amino Acid>98%--
Coupling of 4th Fmoc-Amino Acid>98%--
Coupling of 5th Fmoc-Amino Acid>97%>85% (by RP-HPLC)~60-70%

Experimental Protocols

The following are detailed protocols for the incorporation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate into a peptide sequence using manual Fmoc-SPPS.

Protocol 1: Loading of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate onto Rink Amide Resin

This protocol describes the attachment of the linker to a Rink Amide resin, which will result in a C-terminal piperazine-modified peptide amide upon cleavage.

Materials:

  • Rink Amide resin

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 eq) in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Linker Activation: In a separate vial, dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (3 eq), Oxyma Pure® (3 eq), and DIC (3 eq) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes. Wash the resin with DMF and DCM.

Protocol 2: Peptide Chain Elongation

This protocol outlines the standard steps for elongating the peptide chain from the resin-bound linker.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • DIC

  • Oxyma Pure® or HOBt

  • 20% Piperidine in DMF

  • DMF, DCM

  • Kaiser Test Kit

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Treat with fresh 20% piperidine in DMF for 15 minutes, drain.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm complete deprotection.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and Oxyma Pure® (3 eq) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction. A negative test indicates completion.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of the Boc group from the piperazine and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-fold excess). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_linker_coupling Linker Coupling cluster_peptide_elongation Peptide Elongation Cycle (Repeat n times) cluster_cleavage Cleavage & Deprotection Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 Wash (DMF, DCM) Deprotect_Fmoc->Wash1 Activate Activate Linker (DIC, Oxyma) Wash1->Activate Linker tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Linker->Activate Couple_Linker Couple to Resin Activate->Couple_Linker Wash2 Wash (DMF, DCM) Couple_Linker->Wash2 Deprotect_Fmoc2 Fmoc Deprotection Wash2->Deprotect_Fmoc2 Fmoc_AA Fmoc-Amino Acid Activate_AA Activate Amino Acid Fmoc_AA->Activate_AA Couple_AA Couple Amino Acid Deprotect_Fmoc2->Couple_AA Activate_AA->Couple_AA Wash3 Wash Couple_AA->Wash3 Wash3->Deprotect_Fmoc2 Next Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G Protein (α, β, γ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocates to Nucleus & Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Peptide Piperazine-Peptide Ligand Peptide->GPCR Binding & Activation

References

Application Notes and Protocols for Amide Bond Formation with tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. A key building block in drug discovery is tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, which incorporates a flexible piperazine linker and a reactive primary amine, making it a valuable synthon for introducing this motif into target molecules. The Boc-protecting group offers stability during coupling reactions and can be readily removed under acidic conditions for further functionalization.

This document provides detailed application notes and experimental protocols for the amide bond formation between tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate and various carboxylic acids, utilizing common and efficient coupling agents. A comparative analysis of reaction parameters with different coupling agents is presented to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation: Comparative Analysis of Coupling Agents

The choice of coupling agent is critical for achieving high yields and purity in amide bond formation. The following table summarizes typical reaction conditions and reported yields for the coupling of various carboxylic acids with amines, providing a predictive framework for reactions with tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Carboxylic AcidCoupling Reagent/AdditiveBaseSolventReaction Time (h)Temp (°C)Yield (%)
4-Fluorobenzoic AcidEDCI / HOBtDIPEADMF3RT74[1]
3,5-Dinitrobenzoic AcidEDCI / HOBtDIPEADMF3RT67.6[1]
4-(1H-indol-2-yl)butanoic acidEDCI / HOBtDIPEADMF3RT75.7[1]
Thiazole carboxylic acid derivativeEDC / DMAP / HOBt (cat.)DIPEACH₃CN182380[2]
Boc-prolineEDC / DMAP / HOBt (cat.)DIPEACH₃CN142391[3]
NaproxenEDC / DMAP / HOBt (cat.)DIPEACH₃CN142370[2]
General Carboxylic AcidHATUDIPEADMF1-4RT>90 (typical)
General Carboxylic AcidPyBOPDIPEADMF2-6RT>85 (typical)

Note: Yields are highly substrate-dependent and the data presented for HATU and PyBOP are typical expectations based on their known high efficiency.

Experimental Protocols

Detailed methodologies for key amide coupling reactions are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a widely used and cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Carboxylic acid (e.g., 4-Fluorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Water, Brine, Ethyl Acetate, Sodium Sulfate, Silica Gel)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Add EDCI (1.2 eq) portion-wise to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing epimerization.[4]

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow and chemical logic of the described amide bond formation processes.

Amide_Bond_Formation_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid (with Coupling Reagent) Carboxylic_Acid->Activation Amine tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Active Intermediate Quenching Reaction Quenching Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide bond formation.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product (R-CO-NHR') Active_Ester->Amide + Amine Amine Amine (R'-NH2) HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product (R-CO-NHR') OAt_Ester->Amide + Amine Amine Amine (R'-NH2)

References

Application Notes: Reductive Amination with 1-Boc-4-(4-aminomethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols and application data for the reductive amination of 1-Boc-4-(4-aminomethylphenyl)piperazine with various aldehydes. Reductive amination is a pivotal transformation in medicinal chemistry for the synthesis of secondary and tertiary amines. 1-Boc-4-(4-aminomethylphenyl)piperazine serves as a versatile building block, enabling the introduction of a Boc-protected piperazine moiety, which is a common scaffold in many pharmaceutical agents. This note outlines a robust and high-yield protocol using sodium triacetoxyborohydride as a mild reducing agent and presents quantitative data for a range of aldehyde substrates, demonstrating the broad applicability of this method in drug discovery and development.

Introduction

The synthesis of amine-containing compounds is a central focus in the development of new therapeutics, as the amine functional group is crucial for modulating biological activity and pharmacokinetic properties. Reductive amination, the process of forming an amine from a carbonyl compound and an amine, is one of the most efficient methods for C-N bond formation. The one-pot procedure, involving the in situ formation and subsequent reduction of an imine intermediate, is widely favored for its operational simplicity and high yields.

1-Boc-4-(4-aminomethylphenyl)piperazine is a valuable synthon, featuring a primary amine for direct derivatization via reductive amination and a Boc-protected piperazine that can be deprotected in a later step for further functionalization. This allows for a divergent synthetic approach from a common intermediate. This application note provides a standardized protocol for the reductive amination of this key intermediate with various aldehydes.

Reaction Principle and Workflow

The reductive amination reaction proceeds via a two-step mechanism within a single reaction vessel. Initially, the primary amine of 1-Boc-4-(4-aminomethylphenyl)piperazine undergoes a condensation reaction with an aldehyde to form a Schiff base (imine). This intermediate is typically not isolated. In the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), the imine is selectively reduced to the corresponding secondary amine. Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less reactive towards the starting carbonyl compound and is effective under neutral or weakly acidic conditions.

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_reactants Reactant Mixing cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Amine 1-Boc-4-(4-aminomethylphenyl)piperazine Imine_Formation Imine Formation (DCM, rt, 1-2h) Amine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Reduction Reduction (NaBH(OAc)₃) (rt, overnight) Imine_Formation->Reduction in situ Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product Purified Secondary Amine Purify->Product

Caption: General workflow for the one-pot reductive amination reaction.

Detailed Experimental Protocol

General Procedure for the Synthesis of tert-butyl 4-(4-(((substituted-methyl)amino)methyl)phenyl)piperazine-1-carboxylates

Materials:

  • tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Substituted aldehyde (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • In a round-bottom flask, dissolve tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Add the respective aldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Quantitative Data Summary

The following table presents the yields obtained from the reductive amination of 1-Boc-4-(4-aminomethylphenyl)piperazine with a variety of heterocyclic aldehydes.

EntryAldehyde SubstrateProduct NameYield (%)
11,3-dimethyl-1H-pyrazole-4-carbaldehydetert-butyl 4-(4-((((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)phenyl)piperazine-1-carboxylate76
21,5-dimethyl-1H-pyrazole-4-carbaldehydetert-butyl 4-(4-((((1,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)phenyl)piperazine-1-carboxylate82
31-methyl-1H-pyrazole-4-carbaldehydetert-butyl 4-(4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)phenyl)piperazine-1-carboxylate79
42,4-dimethylthiazole-5-carbaldehydetert-butyl 4-(4-((((2,4-dimethylthiazol-5-yl)methyl)amino)methyl)phenyl)piperazine-1-carboxylate71
51,3,5-trimethyl-1H-pyrazole-4-carbaldehydetert-butyl 4-(4-((((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)phenyl)piperazine-1-carboxylate85

Reaction Mechanism

The underlying chemical transformations involve the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. This imine is then reduced by the hydride reagent to the final secondary amine.

Reaction_Mechanism Simplified Reaction Mechanism Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Imine Imine Intermediate (R-N=CHR') Reactants->Imine Condensation (-H₂O) Product Secondary Amine Product (R-NH-CH₂R') Imine->Product Hydride Reduction Hydride NaBH(OAc)₃ Hydride->Imine H⁻ source

Caption: Simplified mechanism of one-pot reductive amination.

Conclusion

The protocol described herein for the reductive amination of 1-Boc-4-(4-aminomethylphenyl)piperazine is a reliable and high-yielding method for the synthesis of a diverse range of secondary amines. The use of sodium triacetoxyborohydride ensures mild reaction conditions, making this procedure compatible with a wide array of functional groups. The provided data demonstrates the utility of this method for constructing libraries of complex molecules, which is of significant interest in the field of drug discovery.

Application Notes and Protocols: Experimental Procedure for Boc Deprotection of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate to yield 1-(4-(aminomethyl)phenyl)piperazine. The Boc protecting group is widely utilized in organic synthesis to temporarily mask the reactivity of amine functionalities due to its stability in various conditions and its straightforward removal under acidic conditions.[1] This application note outlines two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane. A comparative data summary and a visual workflow are provided to assist researchers in selecting and executing the appropriate procedure.

Reaction Scheme

Caption: General reaction scheme for the Boc deprotection.

Comparative Data of Deprotection Methods

The selection of a deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.[2] The following table summarizes the key aspects of the two primary methods.

ParameterMethod A: TFA in DCMMethod B: HCl in Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)[2][3][4]4M Hydrochloric Acid (HCl) in 1,4-Dioxane[2][5]
Solvent Dichloromethane (DCM), anhydrous[2][3]1,4-Dioxane, anhydrous[5]
Temperature 0 °C to Room Temperature[2][6]Room Temperature[5]
Typical Reaction Time 1 - 3 hours[2][3]1 - 3 hours[2]
Work-up Basic work-up with NaHCO₃ followed by extraction[2]Precipitation and filtration or solvent removal[2]
Product Form Free base or trifluoroacetate salt[2]Hydrochloride salt[2]
Considerations Highly effective; TFA is volatile and corrosive.[7] The resulting trifluoroacetate salt can sometimes be difficult to handle.[2]Yields a hydrochloride salt that is often easily isolated as a solid precipitate.[2] 1,4-Dioxane is a suspected carcinogen.[8]

Experimental Protocols

Safety Precautions: Both Trifluoroacetic acid (TFA) and concentrated Hydrochloric acid (HCl) are highly corrosive and toxic. Dichloromethane (DCM) is a suspected carcinogen.[8] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for complete Boc deprotection.[2]

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Acid Addition: While stirring, slowly add Trifluoroacetic acid (TFA) (5-10 equivalents) to the solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x the volume of the aqueous layer).[2]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 1-(4-(aminomethyl)phenyl)piperazine, as the free base.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired for its stability and ease of handling.[2]

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (3-5 equivalents).[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate out of the solution.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For TLC analysis, a small aliquot should be quenched with a basic solution (e.g., NaHCO₃) and extracted to analyze the free base.

  • Isolation: Upon completion, the product can be isolated by one of the following methods:

    • Direct Filtration: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold 1,4-dioxane or diethyl ether, and dry under vacuum.

    • Precipitation: Add diethyl ether to the reaction mixture to induce precipitation of the hydrochloride salt, then collect by filtration.[2]

    • Concentration: Remove the solvent under reduced pressure to yield the crude hydrochloride salt.[5]

  • Purification (Optional): The resulting salt can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_method_a Method A (TFA) cluster_method_b Method B (HCl) start Dissolve Substrate in Anhydrous Solvent add_acid Add Acid (TFA or HCl) at appropriate temperature start->add_acid react Stir at Room Temperature (or 0°C -> RT) add_acid->react monitor Monitor Reaction by TLC / LC-MS react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No evaporate_a Remove Solvent & Excess TFA is_complete->evaporate_a  Yes isolate_b Isolate Product Salt via Filtration or Concentration is_complete->isolate_b Yes   neutralize Neutralize with NaHCO₃ (aq) evaporate_a->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, & Concentrate extract->dry final_product Isolated Product dry->final_product Free Base isolate_b->final_product HCl Salt

Caption: Workflow for Boc Deprotection of Amines.

Troubleshooting

  • Incomplete Reaction: If monitoring shows significant starting material remaining after the recommended time, additional equivalents of acid can be added, or the reaction time can be extended. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: The tert-butyl cation generated during deprotection can sometimes cause side reactions, such as alkylation of electron-rich aromatic rings.[9] While less likely for this specific substrate, if side products are observed, consider adding a scavenger like triethylsilane or thioanisole to the reaction mixture.

  • Difficulty Handling Product: If the trifluoroacetate salt from Method A is oily or difficult to purify, converting it to the hydrochloride salt by dissolving the crude product in a minimal amount of solvent and bubbling HCl gas through it or adding an HCl solution can be beneficial.[2] Alternatively, using Method B directly is a good solution.[2]

References

Application Notes and Protocols for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate as a novel linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the rationale for its use, protocols for conjugation and characterization, and methods for in vitro and in vivo evaluation.

Introduction to the Linker

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1][2] tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a bifunctional linker possessing a primary amine for payload attachment and a piperazine-phenyl moiety that can be further functionalized for antibody conjugation. The Boc-protected piperazine offers a stable handle that can be deprotected to reveal a secondary amine for subsequent reactions. The aminomethylphenyl group provides a site for the attachment of a payload, often through a self-immolative spacer to ensure efficient drug release.[3]

The piperazine ring can enhance the solubility and reduce aggregation of the ADC, particularly when conjugated with hydrophobic payloads.[4] The linker's stability in circulation and its cleavage mechanism at the target site are paramount for a successful ADC. While this specific linker may not be cleavable by design, the overall construct can be engineered for payload release through lysosomal degradation of the antibody, leading to the release of a payload-linker-amino acid catabolite.[5][]

Key Features and Potential Advantages

  • Bifunctionality: The primary amine and the piperazine nitrogen provide two distinct points for chemical modification, allowing for a modular and flexible approach to ADC synthesis.

  • Enhanced Solubility: The piperazine moiety is known to improve the aqueous solubility of molecules, which can be advantageous in preventing aggregation of the final ADC product.[4]

  • Tunable Properties: The piperazine ring offers a scaffold that can be further modified to fine-tune the physicochemical properties of the linker and the resulting ADC.

  • Potential for Controlled Drug Release: When combined with appropriate self-immolative spacers and payload attachment chemistry, this linker can contribute to controlled and efficient payload release within the target cell.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific antibody, payload, and desired final ADC characteristics.

Protocol 1: Payload-Linker Conjugate Synthesis

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group to the primary amine of the tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate linker.

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Payload: Dissolve the cytotoxic payload in anhydrous DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS or HOBt ester.

  • Conjugation Reaction: In a separate flask, dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous DMF. Slowly add the activated payload solution to the linker solution. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to obtain the pure payload-linker conjugate.

  • Characterization: Confirm the structure and purity of the synthesized conjugate using LC-MS and NMR spectroscopy.

Protocol 2: Boc Deprotection and Linker Activation for Antibody Conjugation

This protocol describes the removal of the Boc protecting group from the piperazine nitrogen, followed by activation of the resulting secondary amine for conjugation to the antibody.

Materials:

  • Payload-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • A bifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection: Dissolve the payload-linker conjugate in DCM. Add TFA (10-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the deprotection is complete.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. The resulting TFA salt of the deprotected payload-linker can be used directly in the next step or after neutralization.

  • Activation with Crosslinker: Dissolve the deprotected payload-linker in anhydrous DMF. Add DIPEA (2-3 equivalents) to neutralize the TFA salt. Add the bifunctional crosslinker (e.g., SMCC, 1.1 equivalents) and stir the reaction at room temperature for 2-4 hours. This reaction will form a maleimide-activated payload-linker.

  • Purification: The activated payload-linker can be purified by preparative HPLC if necessary, or used directly in the conjugation reaction with the antibody.

Protocol 3: Antibody-Drug Conjugation

This protocol outlines the conjugation of the maleimide-activated payload-linker to the antibody via reaction with reduced interchain disulfide bonds (cysteine residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Maleimide-activated payload-linker from Protocol 2

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Reduction: Dissolve the mAb in PBS. Add a controlled molar excess of TCEP or DTT to partially reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Purification of Reduced Antibody: Remove the excess reducing agent by buffer exchange using SEC or TFF into a reaction buffer (e.g., PBS with EDTA, pH 7.0).

  • Conjugation: Immediately add the maleimide-activated payload-linker (typically 5-10 molar equivalents per antibody) to the reduced antibody solution. The final concentration of organic co-solvent (from the linker solution) should be kept below 10% (v/v). Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 30 minutes at room temperature.

  • Purification of ADC: Purify the ADC from unconjugated payload-linker and other small molecules using SEC or TFF. Exchange the buffer into a suitable formulation buffer.

  • Characterization: Characterize the purified ADC for protein concentration (A280), drug-to-antibody ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, aggregation by SEC, and purity by SDS-PAGE.[7]

Data Presentation

Quantitative data from ADC characterization should be presented in a clear and structured format.

Table 1: Physicochemical Characterization of the Synthesized ADC

ParameterMethodResult
Protein ConcentrationUV-Vis (A280)X.X mg/mL
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC / UV-VisY.Y
Monomer PuritySEC-HPLC>95%
AggregatesSEC-HPLC<5%
Free Drug LevelRP-HPLC<1%

Table 2: In Vitro Cytotoxicity of the ADC

Cell Line (Antigen Expression)ADC IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)
Target-Positive Cell LineX.X>1000Z.Z
Target-Negative Cell Line>1000>1000Z.Z

Mandatory Visualizations

Diagram 1: Synthetic Pathway for ADC Formation

ADC_Synthesis_Workflow cluster_linker_payload Payload-Linker Synthesis cluster_activation Linker Activation cluster_conjugation Antibody-Drug Conjugation PL1 Payload-COOH PL3 Activated Payload PL1->PL3 Activation (DCC/NHS) PL2 tert-Butyl Linker-NH2 PL4 Payload-Linker (Boc) PL2->PL4 Conjugation PL3->PL4 Conjugation A1 Payload-Linker (Boc) A2 Deprotected Linker-NH A1->A2 Boc Deprotection (TFA) A4 Maleimide-Activated Payload-Linker A2->A4 Activation A3 SMCC A3->A4 Activation C3 Maleimide-Activated Payload-Linker C1 Antibody (mAb) C2 Reduced mAb (SH) C1->C2 Reduction (TCEP) C4 ADC C2->C4 Conjugation C3->C4 Conjugation

Caption: Synthetic workflow for the preparation of an ADC using the tert-Butyl piperazine-based linker.

Diagram 2: Proposed Mechanism of Action of the ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Receptor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload Released Payload Degradation->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Proposed mechanism of action for an ADC utilizing a non-cleavable linker strategy.

In Vitro and In Vivo Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC, naked antibody, and free drug

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a relevant animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Antigen-positive tumor cells

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle, naked antibody, ADC at different dose levels). Administer the treatments intravenously (or via another appropriate route) according to the dosing schedule.

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Conclusion

The tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate linker presents a promising scaffold for the development of novel ADCs. Its bifunctional nature and potential to enhance solubility offer advantages in the synthesis and formulation of these complex biotherapeutics. The provided protocols offer a foundational framework for the synthesis, characterization, and evaluation of ADCs incorporating this linker. Further optimization and in-depth studies are necessary to fully elucidate its potential and define its role in the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperazine ring, a protected amine, and a primary benzylic amine, makes it a versatile intermediate for drug discovery and development. The piperazine moiety is a common scaffold in many commercially available drugs.[1][2] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a two-step process from commercially available starting materials. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.

Overall Synthesis Scheme

The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 4-fluorobenzonitrile with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), followed by the catalytic hydrogenation of the resulting nitrile to the desired primary amine.

Synthesis_Scheme cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Catalytic Hydrogenation 4-Fluorobenzonitrile 4-Fluorobenzonitrile Intermediate tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate 4-Fluorobenzonitrile->Intermediate K2CO3, DMSO, 120 °C N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Intermediate Final_Product tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate Intermediate->Final_Product H2, Raney Ni, NH3/MeOH

Caption: Overall two-step synthesis pathway.

Data Presentation

Table 1: Summary of Quantitative Data for Scale-Up Synthesis

StepReactionStarting Material (Scale)ProductYield (%)Purity (HPLC, %)
1Nucleophilic Aromatic Substitution4-Fluorobenzonitrile (100 g)tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate90-95>98
2Catalytic Hydrogenationtert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (100 g)tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate85-92>99

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

This procedure details the nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile and N-Boc-piperazine.

Materials:

  • 4-Fluorobenzonitrile

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermocouple

  • Condenser

  • Buchner funnel and filter flask

  • Rotary evaporator

Protocol:

  • To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add 4-fluorobenzonitrile (100 g, 0.826 mol), N-Boc-piperazine (169 g, 0.908 mol), and anhydrous potassium carbonate (228 g, 1.65 mol).

  • Add dimethyl sulfoxide (1 L) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at 120 °C for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold deionized water (3 L) with stirring. A precipitate will form.

  • Stir the suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water (2 x 500 mL).

  • Dry the crude product under vacuum at 50 °C for 12 hours.

  • Recrystallize the crude product from hot ethyl acetate to obtain pure tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate as a white solid.

  • Dry the final product under vacuum at 50 °C to a constant weight.

Expected Yield: 215-227 g (90-95%) Purity (HPLC): >98%

Step 2: Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

This protocol describes the catalytic hydrogenation of the nitrile intermediate to the primary amine. The catalytic reduction of nitriles is a common and efficient method for the synthesis of primary amines.[3][4][5][6][7]

Materials:

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia solution (7N in methanol)

  • Diatomaceous earth (Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • In a suitable beaker, wash the Raney Nickel slurry (20 g) with methanol (3 x 50 mL) to remove the water.

  • To a high-pressure hydrogenation reactor, add tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (100 g, 0.348 mol).

  • Add methanol (1 L) and the 7N methanolic ammonia solution (200 mL). The presence of ammonia helps to suppress the formation of secondary amine byproducts.[5]

  • Carefully add the washed Raney Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 50 °C with efficient stirring.

  • Maintain the reaction under these conditions for 8-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol (2 x 100 mL). Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet and handled with care.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary, but typically the purity is high enough for subsequent steps.

  • Dry the final product, tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, under vacuum.

Expected Yield: 85-92 g (85-92%) Purity (HPLC): >99%

Workflow and Logic Diagrams

Experimental_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation s1_start Charge Reactants (4-Fluorobenzonitrile, N-Boc-piperazine, K2CO3, DMSO) s1_react Heat to 120 °C (12-16 h) s1_start->s1_react s1_workup Quench in Water & Precipitate s1_react->s1_workup s1_isolate Filter and Wash s1_workup->s1_isolate s1_purify Recrystallize from Ethyl Acetate s1_isolate->s1_purify s1_end Dry Final Product 1 s1_purify->s1_end s2_start Charge Reactants (Intermediate 1, Raney Ni, MeOH/NH3) s1_end->s2_start Proceed with Intermediate s2_react Hydrogenate (50 °C, 100 psi H2, 8-12 h) s2_start->s2_react s2_filter Filter off Catalyst s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_end Dry Final Product 2 s2_concentrate->s2_end

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting_Logic node_result node_result start Low Yield in Step 1? start->node_result No, Proceed to Step 2 check_reagents Reagents Anhydrous? start->check_reagents Yes check_reagents->node_result No, Use Anhydrous Reagents check_temp Temperature at 120 °C? check_reagents->check_temp Yes check_temp->node_result Yes, Increase Reaction Time check_temp->node_result No, Ensure Correct Temperature

Caption: Troubleshooting logic for Step 1 low yield.

References

Application Notes and Protocols: The Role of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in the Synthesis of GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][2] Stimulation of GPR119 leads to the direct, glucose-dependent secretion of insulin from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2][4] This dual action makes GPR119 agonists a promising class of therapeutics.

The molecular scaffold of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate presents a versatile building block for the synthesis of novel GPR119 agonists. Its structure, featuring a Boc-protected piperazine and a reactive primary aminomethyl group, allows for the straightforward introduction of various functionalities to explore the structure-activity relationship (SAR) and develop potent and selective GPR119 agonists. This document provides detailed application notes and protocols for the synthesis of a representative GPR119 agonist using this intermediate, along with methodologies for its biological evaluation.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][2] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion and promotes the release of GLP-1.[1]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs->AC activates ATP ATP PKA PKA (active) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Figure 1: GPR119 Signaling Cascade.

Data on Representative GPR119 Agonists

A number of synthetic GPR119 agonists have been developed and characterized. The table below summarizes the in vitro potency of some well-known examples.

CompoundEC50Assay SystemReference
AR2314531.355 nMHEK293/GPR119/pCRE-luc[5]
PSN6324084.892 µMHEK293/GPR119/pCRE-luc[5]
JTP-109192N/AZF rats (in vivo)[6]
Compound 17 (spirocyclic)4 nMN/A[6][7]
Compound 15 (pyrimido[5,4-b][2]oxazine)12 nMN/A[6]
MBX-2982N/AGPR119-Gs complex[7]
APD597N/AGPR119-Gs complex[3]

Experimental Protocols

Synthesis of a Representative GPR119 Agonist

The following is a proposed, representative protocol for the synthesis of a GPR119 agonist via amide bond formation, starting from tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. This protocol is based on standard organic synthesis methodologies, as a direct literature precedent for this specific transformation is not available.

Synthesis_Workflow Start tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) Start->Coupling Acid R-COOH (e.g., Pyridine-2-carboxylic acid) Acid->Coupling Intermediate Boc-protected GPR119 Agonist Coupling->Intermediate Deprotection Boc Deprotection (TFA or HCl in Dioxane) Intermediate->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final Final GPR119 Agonist Purification->Final

Figure 2: Proposed Synthesis Workflow.

Step 1: Amide Coupling

  • To a solution of a suitable carboxylic acid (e.g., pyridine-2-carboxylic acid, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add a solution of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected GPR119 agonist.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected agonist from Step 1 in a solution of 4 M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final GPR119 agonist.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the pure final product.

In Vitro Evaluation of GPR119 Agonist Activity

1. cAMP Accumulation Assay

This assay measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in a suitable growth medium.

  • Assay Preparation: Seed the HEK293-hGPR119 cells into 384-well plates and incubate overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add serial dilutions of the test compound or a reference agonist (e.g., AR231453) to the wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of the GPR119 agonist on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.

  • Cell Culture: Use a pancreatic β-cell line (e.g., MIN6c4 or RIN-m5F) or primary rodent/human islets.

  • Pre-incubation: Pre-incubate the cells in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without the test compound at various concentrations.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the vehicle control at both low and high glucose concentrations.

3. GLP-1 Secretion Assay

This assay determines the ability of the GPR119 agonist to stimulate GLP-1 release from enteroendocrine L-cells.

  • Cell Culture: Use an enteroendocrine cell line that secretes GLP-1, such as GLUTag or NCI-H716 cells.

  • Assay Preparation: Seed the cells in 24- or 48-well plates and allow them to adhere.

  • Compound Treatment: Wash the cells and incubate them with a test buffer containing serial dilutions of the GPR119 agonist.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Sample Collection: Collect the supernatant.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

  • Data Analysis: Calculate the fold-increase in GLP-1 secretion compared to the vehicle-treated control wells.

Conclusion

Tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a valuable starting material for the synthesis of novel GPR119 agonists. The protocols outlined in this document provide a framework for the synthesis and functional characterization of these compounds. The development of potent and selective GPR119 agonists holds significant promise for the future treatment of type 2 diabetes and other metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 1-Boc-4-(4-aminomethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 1-Boc-4-(4-aminomethylphenyl)piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of 1-Boc-4-(4-aminomethylphenyl)piperazine with carboxylic acids.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling reagents.Use fresh, high-purity coupling reagents (e.g., HATU, HBTU, EDC). Store reagents under anhydrous conditions and away from light.
Inappropriate solvent.Ensure all reactants are fully dissolved. Common solvents for this coupling include DMF, DCM, and acetonitrile.[1] For sluggish reactions, consider switching to a higher-boiling point solvent or using a solvent mixture.
Suboptimal reaction temperature.Most coupling reactions are performed at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may improve the rate. For sensitive substrates, running the reaction at 0 °C can minimize side reactions.
Steric hindrance.If either the carboxylic acid or the amine is sterically hindered, a more powerful coupling reagent like HATU or COMU may be required.[2] Extended reaction times may also be necessary.
Impure starting materials.Ensure the purity of 1-Boc-4-(4-aminomethylphenyl)piperazine and the carboxylic acid. Impurities can interfere with the reaction.[3]
Multiple Byproducts Side reactions with the coupling reagent.Guanidinylation of the primary amine can occur with uronium-based coupling reagents like HBTU and HATU if used in excess.[2] Use a slight excess of the carboxylic acid relative to the coupling reagent.
Epimerization/Racemization.For chiral carboxylic acids, use of coupling additives like HOBt or Oxyma Pure can suppress racemization.[2][4] Running the reaction at lower temperatures is also beneficial.
Double acylation.While the Boc-protected piperazine nitrogen is less reactive, double acylation can occur under harsh conditions. Use stoichiometric amounts of the carboxylic acid and coupling reagent.
Poor Solubility of Reagents or Product Incorrect solvent choice.Screen a range of solvents to find one that provides good solubility for all components at the reaction temperature. Common choices include DMF, NMP, DCM, and THF.
Product precipitation.If the product precipitates during the reaction, this may drive the reaction to completion. However, it can also make monitoring and work-up difficult. Consider using a solvent in which the product is more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for reactions with 1-Boc-4-(4-aminomethylphenyl)piperazine?

A1: The most common and effective coupling reagents for forming an amide bond with the primary amine of 1-Boc-4-(4-aminomethylphenyl)piperazine include carbodiimides like EDC (often with an additive like HOBt or Oxyma Pure) and uronium/aminium salts such as HATU, HBTU, and PyBOP.[2][5][6] The choice of reagent will depend on the specific carboxylic acid substrate, the scale of the reaction, and cost considerations.

Q2: What is the optimal stoichiometry of reactants for the coupling reaction?

A2: A common starting point is to use a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) and the coupling reagent (e.g., 1.1-1.2 equivalents) relative to the 1-Boc-4-(4-aminomethylphenyl)piperazine. A tertiary amine base, such as DIPEA or triethylamine, is typically added in excess (e.g., 2-3 equivalents) to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.[6]

Q3: Which base should I use for the coupling reaction, and how much?

A3: Non-nucleophilic tertiary amines are the preferred bases for these coupling reactions. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[7] DIPEA is often favored due to its greater steric hindrance, which reduces the likelihood of side reactions. Typically, 2 to 3 equivalents of the base are used to ensure the reaction mixture remains basic.

Q4: How can I monitor the progress of the coupling reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.

Q5: What is a typical work-up procedure for this type of coupling reaction?

A5: A standard aqueous work-up is usually effective. The reaction mixture is diluted with an organic solvent like ethyl acetate or dichloromethane and washed sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl) to remove the base, followed by a weak base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the solution.[6] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Coupling: Add a solution of 1-Boc-4-(4-aminomethylphenyl)piperazine (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Continue stirring the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.[6]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[6]

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM), add 1-Boc-4-(4-aminomethylphenyl)piperazine (1.1 equivalents).[6]

  • Addition of Reagents: Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.[6]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[6]

  • Coupling: Add EDC (1.2 equivalents) portion-wise to the stirred solution.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[6]

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid (1.1 eq) in Anhydrous Solvent activation Add HATU (1.1 eq) & DIPEA (2.5 eq) prep->activation preactivate Stir for 15-30 min at Room Temperature activation->preactivate add_amine Add 1-Boc-4-(4-aminomethylphenyl)piperazine (1.0 eq) preactivate->add_amine react Stir for 2-6 hours at Room Temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react If incomplete workup Aqueous Work-up monitor->workup If complete purify Column Chromatography workup->purify

Caption: Experimental workflow for HATU-mediated coupling.

troubleshooting_logic start Low or No Product? check_reagents Are coupling reagents fresh and active? start->check_reagents Yes check_solvent Are all reactants soluble? check_reagents->check_solvent Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Screen alternative solvents. check_solvent->solution_solvent No solution_temp Adjust temperature (cool or heat). check_temp->solution_temp No

Caption: Troubleshooting logic for low product yield.

References

Common side reactions in the synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate and its derivatives. This guide addresses common side reactions and offers practical solutions to overcome them.

Troubleshooting Guides

This section is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.

Issue 1: Low Yield and Impurities in the Buchwald-Hartwig Amination Step

Question: I am experiencing low yields and observing significant side products during the palladium-catalyzed coupling of mono-Boc-piperazine with an aryl halide (e.g., 4-bromobenzonitrile). What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Buchwald-Hartwig amination step for this synthesis are often attributed to side reactions such as hydrodehalogenation of the aryl halide, and formation of undesired byproducts from the catalyst or ligands. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful coupling.

Potential Causes and Solutions:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for an efficient reaction. Sterically hindered and electron-rich ligands are often preferred.

  • Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions. Stronger bases like sodium tert-butoxide are common, but weaker bases like potassium phosphate or cesium carbonate may be necessary if the starting materials are sensitive.[1]

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.

  • Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of the catalyst and starting materials. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

Issue 2: Formation of Secondary Amine Byproduct During Nitrile Reduction

Question: During the reduction of the cyanophenyl group to the aminomethyl group, I am observing a significant amount of a "dimer-like" secondary amine impurity. How can I suppress this side reaction and improve the yield of the desired primary amine?

Answer:

The formation of a secondary amine is a very common side reaction during the reduction of nitriles.[2][3] This occurs when the initially formed primary amine attacks the intermediate imine, leading to a dimeric secondary amine byproduct. Several strategies can be employed to minimize this.

Mitigation Strategies:

  • Choice of Reducing Agent and Additives:

    • Raney Nickel with Ammonia: Catalytic hydrogenation using Raney Nickel in the presence of ammonia is a widely used method to suppress secondary amine formation.[2][4] Ammonia helps to keep the reaction medium basic and can compete with the primary amine in reacting with the imine intermediate.

    • Potassium Borohydride with Raney Nickel: A combination of Raney Nickel and potassium borohydride in ethanol has been shown to be effective in reducing nitriles to primary amines with only trace amounts of secondary amine byproducts.[5][6]

    • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, careful control of reaction conditions is necessary.

  • Reaction Conditions:

    • Temperature: Lower temperatures can sometimes favor the formation of the primary amine.

    • Pressure (for hydrogenation): Higher hydrogen pressure can increase the rate of reduction of the imine to the primary amine, thus minimizing its reaction with another amine molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate?

A1: A common and effective synthetic route involves a two-step process:

  • Buchwald-Hartwig Amination: Coupling of mono-tert-butoxycarbonyl (Boc)-protected piperazine with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile or 4-chlorobenzonitrile) using a palladium catalyst and a suitable phosphine ligand. This forms tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.

  • Nitrile Reduction: The cyano group of the intermediate is then reduced to a primary amine (aminomethyl group) using catalytic hydrogenation (e.g., with Raney Nickel and hydrogen gas) or a chemical reducing agent (e.g., LiAlH₄).

Q2: How can I effectively purify the final product from the common side products?

A2: Purification can be challenging due to the similar polarities of the desired product and some byproducts.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine products on the silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification, especially for removing less polar impurities.

  • Acid-Base Extraction: An acidic wash can be used to remove basic impurities, or to extract the desired product into an aqueous layer, which is then basified and re-extracted with an organic solvent.

Q3: Are there any specific analytical techniques to monitor the progress of the reaction and identify impurities?

A3: Yes, several analytical techniques are crucial for monitoring these reactions:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, which is very useful for identifying the product and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the structure of any isolated impurities.

Data Presentation

Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low ConversionInactive catalyst or suboptimal conditions- Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, RuPhos).- Optimize reaction temperature and time by monitoring with TLC/LC-MS.
HydrodehalogenationCatalyst deactivation or side reaction- Use a pre-catalyst to ensure the active catalytic species is formed.- Lower the reaction temperature.
Formation of Di-arylated PiperazineReaction with unprotected piperazine- Ensure the use of mono-Boc-protected piperazine as the starting material.

Table 2: Comparison of Nitrile Reduction Methods for Minimizing Secondary Amine Formation

Method Key Reagents/Catalyst Typical Yield of Primary Amine Advantages Disadvantages
Catalytic HydrogenationH₂, Raney Ni, NH₃ in MeOH/EtOHGood to ExcellentHigh selectivity, clean reaction.Requires high-pressure equipment.
Borohydride ReductionRaney Ni, KBH₄ in EtOHGood to ExcellentMild conditions, no high pressure needed.Requires careful handling of Raney Ni.
Hydride ReductionLiAlH₄ in THF/EtherGoodPowerful reducing agent.Less selective, requires careful quenching.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination

Materials:

  • 4-bromobenzonitrile

  • tert-Butyl piperazine-1-carboxylate (mono-Boc-piperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Materials:

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq.) in methanol or ethanol containing ammonia.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Mandatory Visualization

Synthesis_Pathway A 4-Bromobenzonitrile + tert-Butyl piperazine-1-carboxylate B Buchwald-Hartwig Amination A->B Pd Catalyst, Ligand, Base C tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate B->C F Hydrodehalogenation (Byproduct) B->F D Nitrile Reduction C->D Reducing Agent (e.g., H2/Raney Ni) E tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate D->E G Secondary Amine (Byproduct) D->G Troubleshooting_Nitrile_Reduction Start Nitrile Reduction Step CheckImpurity Significant secondary amine byproduct observed? Start->CheckImpurity Solution1 Use Raney Ni with NH3 in MeOH/EtOH CheckImpurity->Solution1  Yes Solution2 Use Raney Ni with KBH4 in EtOH CheckImpurity->Solution2  Yes Solution3 Optimize temperature and hydrogen pressure CheckImpurity->Solution3  Yes End Successful Primary Amine Synthesis CheckImpurity->End  No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are purifying tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate common challenges and successfully isolate your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Compound Stuck on Column / Low Recovery The primary amine of your compound is strongly interacting with the acidic silanol groups on the silica gel.1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) into your mobile phase to neutralize the acidic sites on the silica gel. 2. Use an alternative stationary phase: Consider using basic alumina or amine-functionalized silica gel, which are less acidic and more suitable for the purification of basic compounds.[1]
Significant Peak Tailing Strong interaction between the basic amine groups and the acidic silica gel, leading to slow and uneven elution.1. Incorporate a basic modifier: As with low recovery, adding 0.5-2% triethylamine (TEA) to the eluent can significantly reduce tailing by competing for the active sites on the silica.[1] 2. Optimize the mobile phase: A more polar solvent system, such as a higher concentration of methanol in dichloromethane, may improve the elution profile.
Poor Separation from Impurities The polarity of the mobile phase is not optimized for the separation of your target compound from its impurities.1. Fine-tune the solvent system: Methodically test different ratios of your chosen solvents (e.g., dichloromethane/methanol or ethyl acetate/hexane) using Thin Layer Chromatography (TLC) to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your target compound.[1][2] 2. Consider a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute less polar impurities before your compound of interest comes off the column.[2]
Compound Appears to Decompose on the Column The acidic nature of the silica gel may be causing the degradation of your acid-sensitive Boc-protecting group or the compound itself.1. Deactivate the silica gel: Pre-treat the silica gel with a solution of your mobile phase containing triethylamine before packing the column.[2] 2. Switch to a less acidic stationary phase: Use neutral or basic alumina, or amine-functionalized silica.
No Compound Detected in Fractions Several possibilities exist, from the compound eluting unexpectedly to decomposition.1. Check the first fractions: The compound may have eluted very quickly with the solvent front if the initial mobile phase was too polar. 2. Concentrate a wider range of fractions: Your compound may have eluted in a very broad band and is too dilute to be easily detected by TLC.[3] 3. Assess compound stability: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate?

A1: While standard silica gel is commonly used, its acidic nature can lead to challenges when purifying basic compounds like this one.[1] For better results, consider using deactivated silica gel, basic alumina, or amine-functionalized silica.[1]

Q2: Which mobile phase system is recommended?

A2: A common and effective mobile phase for Boc-protected amines is a mixture of a moderately polar solvent and a non-polar solvent. Good starting points include dichloromethane/methanol or ethyl acetate/hexane.[4] Due to the polar nature of the primary amine, a system containing methanol is often necessary. It is highly recommended to add a small percentage (0.5-2%) of triethylamine to the mobile phase to prevent peak tailing.[1]

Q3: How can I determine the best solvent ratio for my column?

A3: The ideal solvent ratio should be determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4, as this typically provides the best separation on a column.[2]

Q4: Should I use isocratic or gradient elution?

A4: If your TLC analysis shows good separation between your product and impurities with a single solvent system, isocratic elution (using a constant solvent composition) can be effective. However, if there are multiple impurities with a range of polarities, a gradient elution (gradually increasing the solvent polarity) will likely provide a better separation.[2]

Q5: My compound is not very soluble in the initial mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you should use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials:

  • Crude tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis (Mobile Phase Selection):

  • Prepare several developing chambers with different solvent systems. Good starting points are:

    • 95:5 DCM/MeOH + 1% TEA

    • 90:10 DCM/MeOH + 1% TEA

    • 80:20 Ethyl Acetate/Hexane + 1% TEA

  • Dissolve a small amount of your crude material in a few drops of DCM or MeOH.

  • Spot the dissolved crude material onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain).

  • Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and the best separation from impurities.

3. Column Preparation:

  • Prepare your chosen mobile phase. For a gradient elution, prepare a less polar starting eluent (e.g., 98:2 DCM/MeOH + 1% TEA) and a more polar final eluent (e.g., 90:10 DCM/MeOH + 1% TEA).

  • In a beaker, create a slurry of silica gel in your starting mobile phase.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand to the top of the silica to prevent disturbance during sample and solvent addition.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the starting mobile phase. Carefully pipette the solution onto the top of the sand layer.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add your starting mobile phase to the column.

  • Begin collecting fractions.

  • If using a gradient elution, gradually increase the proportion of the more polar solvent.

  • Monitor the collected fractions by TLC to identify which ones contain your pure product.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Quantitative Data Summary

The following table provides recommended starting parameters for the column chromatography purification. These values are based on general principles for purifying polar, basic compounds and may require optimization for your specific sample.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (deactivated with TEA), Basic Alumina, or Amine-Functionalized Silica
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5-2% Triethylamine
Target Rf on TLC 0.2 - 0.4
Sample Loading (Silica:Crude) 50:1 to 100:1 by weight
Elution Mode Isocratic or Gradient (e.g., 2% to 10% Methanol in Dichloromethane)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Mobile Phase Selection) column_prep Column Packing (Slurry Method) tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling isolation Solvent Removal (Rotary Evaporation) pooling->isolation pure_product Pure Product isolation->pure_product

Caption: Workflow for the purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

References

Troubleshooting incomplete Boc deprotection of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Boc deprotection of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Troubleshooting Guide

Incomplete deprotection is a common challenge in organic synthesis. This section provides a systematic approach to resolving issues encountered during the removal of the Boc protecting group from tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Issue 1: Incomplete Reaction

Symptom: TLC or LC-MS analysis indicates the presence of starting material after the expected reaction time.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed. A moderate increase in temperature (e.g., to 40-50°C) can also facilitate the reaction, but should be done cautiously to avoid side reactions.
Insufficient Acid Increase the equivalents of the acid (e.g., Trifluoroacetic acid (TFA) or a solution of HCl in dioxane). The rate of Boc cleavage can have a second-order dependence on the acid concentration.
Poor Solubility of Starting Material Attempt the reaction in a different solvent system where the starting material exhibits better solubility.
Issue 2: Low Yield of Desired Product

Symptom: The isolated yield of the deprotected product, 1-(4-(aminomethyl)phenyl)piperazine, is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Side Reactions from Harsh Conditions Consider lowering the reaction temperature or using a milder deprotection reagent. For instance, if using a high concentration of TFA, switching to 4M HCl in dioxane might be a gentler alternative.[1]
Product Loss During Work-up Ensure complete extraction from the aqueous phase by performing multiple extractions. It is also crucial to confirm that the final pH of the aqueous layer is basic to ensure the product is in its free base form for efficient extraction into an organic solvent.
Formation of a Water-Soluble Salt The hydrochloride or trifluoroacetate salt of the product can be water-soluble. In such cases, consider alternative work-up procedures or using the salt directly in the subsequent reaction step if possible.
Issue 3: Formation of Side Products

Symptom: TLC or LC-MS analysis shows the presence of unexpected impurities.

Possible Causes & Solutions:

CauseRecommended Action
t-Butylation The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate or product. The addition of a scavenger, such as triethylsilane or thioanisole, to the reaction mixture can trap the tert-butyl cation and minimize this side reaction.[2]
Trifluoroacetylation When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group. To avoid this, consider using HCl in an organic solvent like dioxane.[3] A thorough work-up to remove residual TFA is also important.
Degradation of Other Acid-Sensitive Groups If the molecule contains other acid-labile functional groups, the strong acidic conditions for Boc deprotection may cleave them. Milder deprotection methods, such as using a lower concentration of acid or a different acid altogether, should be explored.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the Boc deprotection of piperazine derivatives?

A1: The most common and effective reagents are Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[4] The choice often depends on the presence of other acid-sensitive groups in the molecule and the desired salt form of the product.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spots/peaks of the reaction mixture with the starting material, you can determine when the reaction is complete.

Q3: What is the purpose of a "scavenger" in a Boc deprotection reaction?

A3: During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is generated.[5] This cation can react with nucleophilic sites on your molecule, leading to unwanted side products. Scavengers are added to the reaction to "trap" this reactive intermediate, thereby preventing these side reactions.[2]

Q4: My deprotected product is an oil, but I need a solid. What can I do?

A4: The trifluoroacetate (TFA) salts of amines are often oily.[3] If you require a solid product, using 4M HCl in dioxane for the deprotection typically yields a hydrochloride salt, which is more likely to be a crystalline solid.[3]

Q5: What is the typical work-up procedure for a Boc deprotection using TFA?

A5: A standard work-up procedure involves removing the solvent and excess TFA under reduced pressure. The residue is then dissolved in water and the solution is basified with a base like sodium bicarbonate or sodium hydroxide to a pH greater than 7. The free amine can then be extracted with an organic solvent.

Quantitative Data Summary

The following table summarizes typical conditions for the Boc deprotection of piperazine and related amine-containing compounds based on literature precedents. Please note that optimal conditions for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate may need to be determined empirically.

MethodReagent(s) & ConcentrationSolventTimeTemperature (°C)Outcome
TFA Deprotection 20-50% TFADichloromethane (DCM)1 - 4 hours0 to Room TempGenerally effective for complete deprotection. The product is obtained as a TFA salt, which can be oily.[3][6]
HCl Deprotection 4M HCl1,4-Dioxane1 - 16 hoursRoom TempA common and effective method. The product is isolated as a hydrochloride salt, which is often a solid.[7]
Milder HCl Conditions 2M HCl1:1 4M HCl in dioxane/Methanol10 - 30 minutesRoom TempA faster variation that can lead to complete deprotection in a shorter time.[3]

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a standard procedure for the complete deprotection of Boc-protected amines.[1]

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative method that often yields a solid hydrochloride salt.[7]

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Incomplete Boc Deprotection

G Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection (Starting material remains) check_time_temp Increase reaction time or temperature? start->check_time_temp increase_time_temp Extend time / slightly warm check_time_temp->increase_time_temp Yes check_acid Sufficient acid? check_time_temp->check_acid No monitor_reaction Monitor by TLC/LC-MS increase_time_temp->monitor_reaction increase_acid Add more equivalents of acid check_acid->increase_acid No check_solubility Substrate fully dissolved? check_acid->check_solubility Yes increase_acid->monitor_reaction change_solvent Try alternative solvent system check_solubility->change_solvent No end_fail Issue Persists (Consult further) check_solubility->end_fail Yes change_solvent->monitor_reaction end_success Reaction Complete monitor_reaction->end_success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.

General Boc Deprotection Pathway

G General Boc Deprotection Pathway reactant Boc-Protected Amine protonation Protonation of Carbonyl reactant->protonation acid Acid (TFA or HCl) acid->protonation intermediate Carbamic Acid Intermediate protonation->intermediate product Deprotected Amine Salt intermediate->product co2 CO2 intermediate->co2 tbutyl tert-Butyl Cation intermediate->tbutyl

Caption: The general mechanism of acid-catalyzed Boc deprotection.

References

Minimizing di-substitution byproducts with 1-Boc-4-(4-aminomethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Di-substitution Byproducts

This technical support guide is designed for researchers, scientists, and drug development professionals using 1-Boc-4-(4-aminomethylphenyl)piperazine. It provides troubleshooting advice and detailed protocols in a question-and-answer format to address the common challenge of minimizing di-substitution byproducts at the primary aminomethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on 1-Boc-4-(4-aminomethylphenyl)piperazine and why is di-substitution a problem?

A: 1-Boc-4-(4-aminomethylphenyl)piperazine has two distinct nitrogen-containing functional groups: a piperazine ring and a primary benzylic amine. The piperazine has one nitrogen protected by a tert-butoxycarbonyl (Boc) group, rendering it unreactive to most substitution reactions. The other piperazine nitrogen is significantly less nucleophilic due to its attachment to the aromatic ring. Therefore, the primary amine of the aminomethyl group is the most nucleophilic and principal site for reactions like alkylation and acylation.

Di-substitution becomes a significant issue because the initial mono-substituted product is often still nucleophilic, and in some cases, more so than the starting amine.[1] This allows it to react a second time with the electrophile, leading to the formation of a tertiary amine byproduct and reducing the yield of the desired mono-substituted product.[1][2]

mol pA mol:e->pA pB mol:e->pB A Primary Amine: High Nucleophilicity (Primary reaction site) B Boc-Protected Amine: Non-nucleophilic pA->A pB->B

Caption: Reactive sites on 1-Boc-4-(4-aminomethylphenyl)piperazine.

Q2: My LC-MS analysis shows a significant amount of di-substituted byproduct. What are the most likely causes?

A: The formation of di-alkylation or di-acylation byproducts is a common challenge.[3] The primary causes typically relate to reaction kinetics and stoichiometry:

  • Incorrect Stoichiometry: Using a 1:1 ratio or an excess of the electrophile (e.g., alkyl halide) strongly favors di-substitution, as the mono-substituted product effectively competes with the starting material for the remaining electrophile.[1][4]

  • Rapid Addition of Electrophile: Adding the electrophile quickly creates localized areas of high concentration, increasing the probability of a second substitution event on a newly formed mono-substituted molecule before it diffuses away.[3][5]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction, sometimes disproportionately to the first, leading to more byproduct.[1]

  • Inherent Reactivity: The mono-alkylated product can be more nucleophilic than the starting primary amine, creating a "runaway" reaction scenario where the product reacts faster than the starting material.[1][4]

troubleshooting_flowchart start High Di-substitution Detected q_stoich Is Amine:Electrophile Ratio > 1.5 : 1 ? start->q_stoich q_addition Was Electrophile Added Dropwise? q_stoich->q_addition Yes sol_stoich ACTION: Increase excess of 1-Boc-4-(4-aminomethylphenyl)piperazine to 2-4 equivalents. q_stoich->sol_stoich No q_temp Was Reaction Run at Low Temp (e.g., 0°C)? q_addition->q_temp Yes sol_addition ACTION: Add electrophile slowly (e.g., via syringe pump over >1 hr). q_addition->sol_addition No q_method Is Reductive Amination a Feasible Alternative? q_temp->q_method Yes sol_temp ACTION: Lower reaction temperature and monitor progress closely. q_temp->sol_temp No sol_method ACTION: Switch to Reductive Amination protocol. q_method->sol_method Yes end_node Problem Resolved q_method->end_node No sol_stoich->end_node sol_addition->end_node sol_temp->end_node sol_method->end_node

Caption: Troubleshooting decision tree for di-substitution.

Q3: What is the most reliable method to prevent di-substitution?

A: While controlling stoichiometry and addition rate are effective for direct alkylation, the most robust and often preferred method for achieving selective mono-alkylation is Reductive Amination .[3][6] This two-step, one-pot process involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation and avoids the possibility of forming quaternary ammonium salts.[3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution & Rationale
High percentage (>10%) of di-substituted byproduct Incorrect Stoichiometry Increase the excess of 1-Boc-4-(4-aminomethylphenyl)piperazine. Using a 2-4 fold excess of the amine relative to the electrophile statistically favors the reaction of the electrophile with the unreacted starting material.[5]
Rapid Reagent Addition Add the electrophile dropwise over an extended period. This maintains a low concentration of the electrophile, minimizing the rate of the second substitution.[3][7]
High Reaction Temperature Lower the reaction temperature. Run the reaction at 0 °C or room temperature instead of heating. Lower temperatures can often provide better selectivity between the first and second substitution steps.[1]
Low or no yield of desired mono-substituted product Incomplete Reaction Verify the quality of reagents and solvent. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and the solvent (e.g., DMF, MeCN) is suitable to dissolve all reagents. Some N-alkylation reactions may require gentle heating to proceed.[3][7]
Poor Reactivity Consider a more reactive electrophile. The reactivity of alkyl halides is generally I > Br > Cl. Adding a catalytic amount of sodium iodide (NaI) can sometimes facilitate reactions with alkyl bromides or chlorides.[8]
Alternative Reaction Pathway Switch to Reductive Amination. If direct alkylation proves too challenging to control, reductive amination offers a more selective and reliable route to the desired mono-alkylated product.[3][6]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the ratio of mono- to di-substituted products in a typical direct alkylation reaction.

Table 1: Effect of Reaction Conditions on Product Selectivity

ParameterCondition AMono:Di Ratio (A)Condition BMono:Di Ratio (B)Rationale
Amine:Electrophile Stoichiometry 1.1 : 1~ 60 : 403 : 1> 95 : 5A large excess of the amine starting material outcompetes the mono-substituted product for the limiting electrophile.[1][5]
Rate of Addition Bolus (all at once)~ 70 : 30Dropwise (> 1 hour)> 90 : 10Slow addition keeps the electrophile concentration low, reducing the probability of a second reaction.[3]
Temperature 60 °C~ 75 : 250 °C> 90 : 10Lower temperatures decrease the rate of the less-favored second alkylation more significantly, improving selectivity.[1]

Note: Ratios are illustrative and will vary based on the specific substrates and conditions used.

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Slow Addition

This protocol describes a general procedure for the selective mono-N-alkylation of 1-Boc-4-(4-aminomethylphenyl)piperazine with an alkyl halide.

  • Materials:

    • 1-Boc-4-(4-aminomethylphenyl)piperazine (2.0 eq)

    • Alkyl Halide (e.g., Alkyl Bromide) (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry, inert-atmosphere reaction flask, add 1-Boc-4-(4-aminomethylphenyl)piperazine and anhydrous potassium carbonate.

    • Add anhydrous solvent (e.g., MeCN) to form a stirrable suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the alkyl halide in a small amount of anhydrous solvent.

    • Add the alkyl halide solution to the reaction mixture dropwise via a syringe pump over 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the alkyl halide is consumed.

    • Upon completion, filter off the inorganic salts and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

A 1. Combine Amine (2 eq) & K2CO3 in MeCN B 2. Cool to 0 °C A->B C 3. Add Alkyl Halide (1 eq) Solution Dropwise (over 1-2 hours) B->C D 4. Warm to RT Stir 12-24h C->D E 5. Monitor by TLC / LC-MS D->E F 6. Work-up & Purify E->F

Caption: Workflow for controlled mono-alkylation.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol is an alternative method for reacting with an aldehyde or ketone to yield the mono-substituted product.

  • Materials:

    • 1-Boc-4-(4-aminomethylphenyl)piperazine (1.2 eq)

    • Aldehyde or Ketone (1.0 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, ~5 mol%)

  • Procedure:

    • To a dry reaction flask, dissolve 1-Boc-4-(4-aminomethylphenyl)piperazine and the aldehyde/ketone in the solvent (e.g., DCM).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Reductive Amination of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate to achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Issue 1: Low or No Product Yield

Low or no yield of the desired secondary amine is a frequent challenge. The underlying causes can often be traced back to suboptimal reaction conditions or reagent quality.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation The formation of the imine intermediate is crucial for the reaction to proceed. This step is often the rate-limiting one. Monitor imine formation via TLC or LC-MS before and after the addition of the reducing agent. If imine formation is slow or incomplete, consider adding a catalytic amount of a weak acid like acetic acid to lower the pH to an optimal range of 5-6.[1][2]The addition of a catalytic amount of weak acid should accelerate imine formation, leading to a higher conversion to the final product.
Suboptimal pH The pH of the reaction mixture is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group of the aldehyde or ketone.[1]Maintaining a weakly acidic pH (around 5-6) will promote the formation of the iminium ion, which is readily reduced.
Inactive Reducing Agent The reducing agent, most commonly sodium triacetoxyborohydride (STAB), can decompose if exposed to moisture.Use freshly opened or properly stored STAB. Consider using a fresh bottle if low yields persist.
Incorrect Stoichiometry The ratio of the amine, carbonyl compound, and reducing agent is crucial. An excess of the carbonyl compound can lead to side reactions, while an insufficient amount of reducing agent will result in incomplete conversion.A common starting point is a 1:1.1:1.5 molar ratio of the amine to the carbonyl compound to the reducing agent.[1] This slight excess of the carbonyl and reducing agent helps to drive the reaction to completion.
Low Reaction Concentration Dilute reaction conditions can slow down the bimolecular reaction between the amine and the carbonyl compound.Increasing the concentration of the reactants can improve the reaction rate and yield.

Issue 2: Formation of Byproducts

The presence of impurities and byproducts can complicate purification and reduce the overall yield of the desired product.

Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation (Tertiary Amine Formation) The secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine byproduct. This is more common with unhindered aldehydes and primary amines.Using a slight excess of the amine (e.g., 1.1 to 1 ratio of amine to aldehyde) can help to minimize over-alkylation.
Reduction of the Carbonyl Starting Material If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone to an alcohol, competing with the desired reductive amination.Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the carbonyl group.[3]
Hydrolysis of the Imine Intermediate The imine intermediate can be susceptible to hydrolysis, especially in the presence of water and acid.Ensure the use of anhydrous solvents and reagents to minimize hydrolysis.

Issue 3: Difficult Product Purification

The final product may be difficult to isolate in a pure form due to the presence of unreacted starting materials, byproducts, or salts from the work-up.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Unreacted starting materials will co-elute with the product during chromatography, making purification challenging.Monitor the reaction for completeness using TLC or LC-MS before quenching.
Salts from Work-up The work-up procedure often involves quenching with an aqueous base, which can leave inorganic salts in the organic layer.Perform a thorough aqueous work-up, including washes with brine, to remove residual salts. Drying the organic layer with a suitable drying agent (e.g., Na2SO4 or MgSO4) is also crucial.
Similar Polarity of Product and Impurities The desired product and certain byproducts may have similar polarities, making them difficult to separate by column chromatography.Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. In some cases, a different stationary phase (e.g., alumina) may be more effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for the reductive amination of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is generally the preferred reducing agent for this type of transformation.[3] It is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. This selectivity allows for a one-pot procedure where all reactants can be mixed together.[3]

Q2: What is the best solvent for this reaction?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents for reductive aminations with STAB.[4] They are non-protic and effectively dissolve the reactants. Tetrahydrofuran (THF) can also be a suitable alternative.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What is a typical reaction time and temperature?

A4: Reductive aminations with STAB are typically run at room temperature.[5] Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific aldehyde or ketone used. It is recommended to monitor the reaction's progress to determine the optimal time.

Q5: What is a standard work-up procedure?

A5: A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acetic acid byproduct from STAB.[5] The aqueous layer is then extracted with an organic solvent like DCM or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.

Q6: Can I use a ketone instead of an aldehyde in this reaction?

A6: Yes, ketones can be used in reductive amination with this amine. However, the reaction with ketones is generally slower than with aldehydes due to the increased steric hindrance of the ketone's carbonyl group. For less reactive ketones, adding a catalytic amount of acetic acid may be necessary to facilitate imine formation.[4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with an Aldehyde

This protocol provides a general method for the reductive amination of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate with an aromatic aldehyde using sodium triacetoxyborohydride.

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Representative Yields)

The following table provides representative yields for the reductive amination of primary amines with various aldehydes under conditions similar to those described above. Actual yields with tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate may vary depending on the specific substrate and reaction conditions.

AldehydeReducing AgentSolventTypical Yield Range (%)
BenzaldehydeNaBH(OAc)₃DCM/DCE85-95
Substituted BenzaldehydesNaBH(OAc)₃DCM/DCE75-90
Aliphatic AldehydesNaBH(OAc)₃DCM/DCE70-85

Visualizations

The following diagrams illustrate the key processes involved in the reductive amination and troubleshooting workflows.

Reductive_Amination_Pathway Amine tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Imine Imine/Iminium Ion Intermediate Amine->Imine Condensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Imine Product Secondary Amine Product Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Imine

Reductive Amination Reaction Pathway

Troubleshooting_Workflow Start Low Yield Observed CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine CheckReagents Verify Reagent Quality (Fresh STAB, Anhydrous Solvent) CheckImine->CheckReagents Imine Formation OK OptimizeConditions Optimize Reaction Conditions (Stoichiometry, Concentration, pH) CheckImine->OptimizeConditions Imine Formation Poor CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Reagents Faulty -> Replaced Purification Review Purification Strategy OptimizeConditions->Purification Conditions Optimized Purification->Success Purification Improved

References

Technical Support Center: Large-Scale Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the manufacturing process of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Synthesis Overview

Q1: What is the most common large-scale synthetic route for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate?

The most prevalent industrial synthesis is a two-step process. The first step involves a Buchwald-Hartwig amination reaction between a protected piperazine, typically tert-Butyl piperazine-1-carboxylate (Boc-piperazine), and an activated phenyl ring, such as 4-chlorobenzonitrile or 4-bromobenzonitrile. The second step is the reduction of the nitrile group of the resulting intermediate, tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, to the desired primary amine.

Troubleshooting: Buchwald-Hartwig Amination Step

Q2: I am observing low yields in the Buchwald-Hartwig coupling of Boc-piperazine and 4-chlorobenzonitrile. What are the potential causes and solutions?

Low yields in this coupling reaction on a large scale can stem from several factors:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl chlorides like 4-chlorobenzonitrile, sterically hindered biaryl phosphine ligands such as XPhos or RuPhos are often effective. Using a pre-formed catalyst like an XPhos palladacycle can improve reaction consistency.

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide can be effective, they may not be compatible with base-sensitive functional groups. Weaker bases like cesium carbonate or potassium phosphate can be good alternatives, though they might require higher reaction temperatures or longer reaction times.

  • Reaction Conditions: Ensure strict anhydrous and anaerobic conditions, as both oxygen and water can deactivate the palladium catalyst. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

  • Impure Starting Materials: The purity of both Boc-piperazine and 4-chlorobenzonitrile is important. Impurities can interfere with the catalytic cycle.

Q3: I am struggling with the formation of byproducts during the Buchwald-Hartwig amination. How can I minimize these?

Common byproducts include dehalogenated starting material (benzonitrile) and biaryl compounds from the self-coupling of the aryl halide. To mitigate these:

  • Optimize Catalyst and Ligand Loading: Use the minimum effective amount of catalyst and ligand. Excess catalyst can sometimes promote side reactions.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition and the formation of byproducts.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can help to ensure the rapid formation of the active catalytic species, minimizing side reactions that can occur during the induction period.

Q4: How can I efficiently remove the palladium catalyst and ligands after the Buchwald-Hartwig reaction on a large scale?

Post-reaction purification to remove residual palladium is a critical step in pharmaceutical synthesis. Common methods include:

  • Aqueous Washes: Multiple aqueous washes can help remove some of the palladium salts and phosphine oxides.

  • Carbon Treatment: Activated carbon is effective at adsorbing residual palladium. The choice of carbon grade and treatment conditions (temperature, time) should be optimized.

  • Scavenger Resins: Thiol-functionalized silica or polymer resins can be used to selectively bind and remove palladium.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification and can significantly reduce palladium levels.

Troubleshooting: Nitrile Reduction Step

Q5: What are the recommended methods for the large-scale reduction of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate?

The most common industrial method is catalytic hydrogenation. Key considerations include:

  • Catalyst Choice: Raney Nickel is a cost-effective and active catalyst for this transformation. Other options include palladium on carbon (Pd/C) and rhodium-based catalysts.

  • Reaction Conditions: Hydrogen pressure and temperature need to be carefully controlled. Higher pressures and temperatures can sometimes lead to over-reduction or side reactions. The use of additives like ammonia can help to suppress the formation of secondary amine impurities.

  • Solvent Selection: Alcohols like methanol or ethanol are common solvents for this reaction.

Chemical reduction using reagents like lithium aluminum hydride (LAH) or borane complexes is also possible but may be less suitable for large-scale operations due to safety and work-up challenges.

Q6: I am observing the formation of secondary amine impurities during the nitrile reduction. How can I prevent this?

The formation of secondary amines is a common side reaction in nitrile reductions. This occurs when the initially formed primary amine reacts with the intermediate imine. To minimize this:

  • Use of Additives: Adding ammonia to the reaction mixture can help to suppress the formation of secondary amines by shifting the equilibrium away from the imine-amine condensation.

  • Catalyst Selection: Some catalysts are more selective for the formation of primary amines.

  • Optimize Reaction Conditions: Lower temperatures and careful control of hydrogen pressure can also help to improve selectivity.

Q7: The work-up and purification of the final product, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, is proving difficult. What are the best practices?

The basic nature of the product can make purification challenging.

  • Aqueous Extraction: The product can be extracted into an acidic aqueous solution and then back-extracted into an organic solvent after basification. This can help to remove non-basic impurities.

  • Crystallization: If the product or a salt form is crystalline, this is an excellent method for purification.

  • Chromatography: While less common for very large scales, column chromatography on silica gel can be used for purification. The basicity of the product may require the use of a modified eluent system, such as one containing a small amount of a basic modifier like triethylamine.

Data Presentation

Table 1: Comparison of Conditions for Buchwald-Hartwig Amination

ParameterMethod AMethod BMethod C
Aryl Halide 4-Chlorobenzonitrile4-Bromobenzonitrile4-Chlorobenzonitrile
Catalyst Pd₂(dba)₃Pd(OAc)₂XPhos Palladacycle
Ligand XPhosRuPhos(none)
Base Sodium tert-butoxideCesium CarbonatePotassium Phosphate
Solvent TolueneDioxanet-Amyl alcohol
Temperature 80-90 °C100-110 °C90-100 °C
Typical Yield 85-95%80-90%90-98%
Key Challenges Base sensitivity of substratesHigher cost of bromideCatalyst cost
Purity Profile Good, may have traces of dehalogenationGood, lower dehalogenationExcellent, low catalyst loading

Table 2: Comparison of Nitrile Reduction Methods

ParameterMethod A: Catalytic HydrogenationMethod B: Catalytic HydrogenationMethod C: Chemical Reduction
Reducing Agent H₂/Raney NickelH₂/Pd/CLithium Aluminum Hydride (LAH)
Solvent Methanol/AmmoniaEthanolTetrahydrofuran (THF)
Temperature 40-60 °C25-40 °C0 °C to reflux
Pressure 50-100 psi50-100 psiAtmospheric
Typical Yield 90-98%85-95%80-90%
Key Challenges Catalyst handling (pyrophoric)Catalyst cost, potential for debenzylationSafety, difficult work-up
Purity Profile High, low secondary amine with ammoniaGood, may have more secondary amineGood, but work-up can introduce impurities

Experimental Protocols

Protocol 1: Large-Scale Synthesis of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination

  • Reactor Setup: Charge a suitable, inerted, and dry reactor with 4-chlorobenzonitrile (1.0 eq), tert-Butyl piperazine-1-carboxylate (1.1 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add degassed t-amyl alcohol to the reactor.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the XPhos palladacycle catalyst (0.1-0.5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture and dilute with a suitable organic solvent like toluene. Wash the organic layer sequentially with dilute aqueous acid, water, and brine.

  • Purification: Treat the organic layer with activated carbon to remove residual palladium. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system like isopropanol/water.

Protocol 2: Large-Scale Reduction of tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate via Catalytic Hydrogenation

  • Reactor Setup: Charge a hydrogenation reactor with tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (1.0 eq) and a slurry of Raney Nickel (5-10 wt%) in methanol saturated with ammonia.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Heat the reaction mixture to 40-60 °C with vigorous stirring. Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet and handled with extreme care.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or by an acidic work-up as described in the FAQ section.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitrile Reduction A Boc-Piperazine C tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate A->C B 4-Chlorobenzonitrile B->C D tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate C->D Purification E tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate D->E Troubleshooting_Buchwald_Hartwig cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Buchwald-Hartwig Amination Cause1 Incorrect Catalyst/Ligand Problem->Cause1 Cause2 Suboptimal Base Problem->Cause2 Cause3 Non-anhydrous/anaerobic conditions Problem->Cause3 Cause4 Impure Starting Materials Problem->Cause4 Solution1 Use XPhos or RuPhos ligands/pre-catalysts Cause1->Solution1 Solution2 Screen bases (e.g., Cs₂CO₃, K₃PO₄) Cause2->Solution2 Solution3 Ensure inert atmosphere and dry reagents Cause3->Solution3 Solution4 Purify starting materials Cause4->Solution4 Nitrile_Reduction_Side_Reactions Start tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate Intermediate Imine Intermediate Start->Intermediate Reduction (H₂/Catalyst) Product Desired Primary Amine Intermediate->Product Further Reduction SideProduct Secondary Amine Impurity Intermediate->SideProduct Reaction with Primary Amine Product->SideProduct

Technical Support Center: Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. Our aim is to address common challenges and provide actionable solutions to ensure a successful and efficient synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, particularly when employing a reductive amination pathway.

Issue 1: Low Yield of the Desired Product

Question: My reductive amination reaction is resulting in a low yield of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Imine Formation The initial formation of the imine intermediate is crucial. Ensure anhydrous reaction conditions as water can hydrolyze the imine. Consider pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.
Suboptimal Reducing Agent The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice for reductive aminations.[1] Ensure it is fresh and handled under an inert atmosphere to prevent deactivation.
Incorrect Stoichiometry An excess of either the amine or the aldehyde can sometimes be beneficial, depending on which is more valuable and easier to remove.[2][3] Experiment with varying the molar ratios of your reactants.
Reaction Temperature and Time Reductive aminations are typically run at room temperature. However, if the reaction is sluggish, gentle heating might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
pH of the Reaction Mixture The pH can influence the rate of imine formation and the stability of the reactants. For some reductive aminations, the addition of a catalytic amount of acetic acid can be beneficial.[3]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in the synthesis of piperazine derivatives. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Unreacted Starting Materials Incomplete reaction.Ensure optimal reaction conditions (see "Low Yield" section). Consider using a slight excess of one reactant to drive the reaction to completion.
Over-alkylation Product The desired product (a secondary amine) reacts with another molecule of the aldehyde to form a tertiary amine.Use a controlled stoichiometry of the aldehyde. A one-pot tandem approach where the initially formed secondary amine is immediately protected with a Boc group can also prevent over-alkylation.[4]
Aldehyde Reduction Product The reducing agent directly reduces the starting aldehyde to the corresponding alcohol.Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce aldehydes in the presence of an imine.[5]
Bis-piperazine Adduct If using piperazine as a starting material, reaction at both nitrogen atoms can occur.Utilize a mono-protected piperazine, such as N-Boc-piperazine, to prevent di-substitution.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate?

A1: A widely employed method is the reductive amination of tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate with a source of ammonia, such as ammonium acetate or aqueous ammonia, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This pathway is favored for its operational simplicity and generally good yields.

Q2: How can I effectively purify the final product?

A2: Purification can typically be achieved through a combination of techniques. The most common methods include:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from less polar byproducts and unreacted starting materials. A common eluent system is a gradient of dichloromethane and methanol.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can yield highly pure material.[8][9]

  • Acid-Base Extraction: As the product is a primary amine, it can be converted to its hydrochloride salt by treatment with HCl. This allows for washing with organic solvents to remove non-basic impurities. The free base can then be regenerated by treatment with a base.[3]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of analytical methods should be used to confirm the purity and identity of the final compound:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate (1 equivalent) in anhydrous DCM, add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or DCM).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the sample onto the column.

  • Elute the column with a gradient of DCM and MeOH (e.g., starting with 100% DCM and gradually increasing the polarity to 95:5 DCM:MeOH).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product Aldehyde tert-Butyl 4-(4-formylphenyl) piperazine-1-carboxylate Imine_Formation Imine Intermediate Formation Aldehyde->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH(OAc)3 Final_Product tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Reduction->Final_Product

Caption: Synthetic pathway for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS) Pure Pure Product Start->Pure Purity > 95% Impure Impurities Detected Start->Impure Purity < 95% LowYield Low Yield Start->LowYield Purification Purification Strategy Impure->Purification Optimize Optimize Reaction Conditions LowYield->Optimize ColumnChrom Column Chromatography Purification->ColumnChrom Recrystallization Recrystallization Purification->Recrystallization AcidBase Acid-Base Extraction Purification->AcidBase

Caption: Troubleshooting workflow for synthesis and purification.

References

Stability of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate under various conditions. It is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and troubleshoot experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] This group is readily cleaved under acidic conditions, exposing the secondary amine of the piperazine ring.[1][2] The resulting primary degradation product would be 1-(4-(aminomethyl)phenyl)piperazine.

Q2: How stable is the compound under basic and neutral conditions?

A2: The Boc group is generally stable to most bases and nucleophiles, so the compound is expected to be stable under neutral and basic conditions at room temperature.[1][4][5] The piperazine ring itself is a basic amine and is also stable under these conditions.[6] However, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis, although this is not the primary degradation pathway.[7]

Q3: What are the expected degradation products under acidic conditions?

A3: Under acidic conditions, the compound will undergo hydrolysis of the carbamate bond.[2][7] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas.[3][8] The resulting carbamic acid then rapidly decarboxylates to yield the deprotected piperazine, carbon dioxide, and isobutylene.[2][8]

Q4: I'm seeing unexpected degradation in my sample stored at neutral pH. What could be the cause?

A4: While generally stable at neutral pH, several factors could contribute to unexpected degradation:

  • Acidic Micro-environment: If your sample is formulated with acidic excipients or stored in a container that can leach acidic impurities, this could lower the local pH and cause Boc-group cleavage.

  • Oxidation: Amine functionalities can be susceptible to photo-oxidation.[1] If your compound is exposed to light and oxygen over long periods, this could lead to the formation of oxidative degradation products. It is recommended to store the compound protected from light.

  • Thermal Stress: Elevated temperatures, particularly above 85-90°C, can cause thermal cleavage of the Boc group.[1] Ensure your storage conditions are consistently cool.

Q5: How should I properly store this compound to ensure its stability?

A5: For optimal stability, the compound should be stored in a cool, dry place, protected from light.[7] Refrigeration (2-8 °C) is recommended for long-term storage.[7] The container should be tightly sealed to prevent moisture absorption, as piperazine itself is hygroscopic.[9] For solutions, use aprotic solvents or buffered aqueous solutions at a neutral or slightly basic pH if storage for extended periods is necessary.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in an acidic mobile phase (e.g., HPLC with TFA). The Boc group is being cleaved by the acidic mobile phase.Neutralize samples before analysis if possible. Minimize the time the sample spends in the acidic mobile phase before injection. Use a less acidic mobile phase if the chromatography allows.
Appearance of a new, more polar peak in the chromatogram after sample workup. This is likely the deprotected product, 1-(4-(aminomethyl)phenyl)piperazine, due to exposure to acidic conditions during extraction or purification.Avoid acidic conditions during workup. If an acid wash is necessary, use a very dilute acid and minimize contact time. Consider using a biphasic extraction with a mild base in the aqueous layer.
Inconsistent results in biological assays. Degradation of the compound in acidic assay buffers or cell culture media.Check the pH of your assay buffers and media. If acidic, consider if the deprotected compound is active in your assay, as you may be testing a mixture. Prepare solutions fresh and minimize the time the compound spends in acidic media.
Solid material appears clumpy or discolored. The compound is hygroscopic and may have absorbed moisture. Discoloration could indicate oxidative degradation.Store in a desiccator. If clumpy, the material may still be usable, but re-analysis of purity is recommended. If discolored, significant degradation may have occurred, and a fresh batch should be used.

Quantitative Data Summary

The following tables present illustrative data from a simulated forced degradation study to demonstrate the expected stability profile of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Table 1: Stability in Acidic Conditions

Condition Time (hours) % Parent Compound Remaining % Deprotected Product Formed
0.1 N HCl at 60°C0100.00.0
285.214.5
660.738.9
1235.164.2
2410.588.9

Table 2: Stability in Basic and Neutral Conditions

Condition Time (hours) % Parent Compound Remaining Major Degradants
0.1 N NaOH at 60°C24>99.0Not Detected
Neutral Water at 60°C24>99.0Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the compound under various stress conditions, consistent with ICH guidelines.[10][11]

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1][7]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the solution at 60°C.[1] Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).[7] Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate the solution at 60°C.[1][7] Withdraw aliquots at specified time points and neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Store a vial of the stock solution at 80°C for 7 days.[10] For solid-state thermal stress, place the powdered compound in an oven at the same temperature.

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all significant degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting impurities.

Visualizations

Degradation Pathway under Acidic Conditions

G cluster_main Acid-Catalyzed Deprotection Parent tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate Protonated Protonated Carbamate Parent->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation Byproducts CO2 + Isobutylene Protonated->Byproducts leads to Deprotected 1-(4-(aminomethyl)phenyl)piperazine (Primary Degradant) CarbamicAcid->Deprotected - CO2 (Decarboxylation)

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Experimental Workflow for Stability Assessment

G cluster_workflow Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Withdraw Samples at Time Points Stress->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analysis HPLC Analysis with PDA Detector Neutralize->Analysis Data Quantify Degradation & Assess Peak Purity Analysis->Data End Identify Degradation Pathways Data->End

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Recrystallization of Boc-Protected Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Boc-protected piperazine compounds by recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of N-Boc-piperazine?

A1: N-Boc-piperazine, also known as tert-butyl piperazine-1-carboxylate, is typically a white to off-white or light yellow crystalline powder or waxy solid.[1][2] Its melting point is generally in the range of 43-47 °C.[1][3]

Q2: In which common organic solvents is N-Boc-piperazine soluble?

A2: N-Boc-piperazine is soluble in a variety of common organic solvents, including dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[1][2][3][4] It has lower solubility in water.[3][5]

Q3: Why is recrystallization a suitable method for purifying Boc-protected piperazine compounds?

A3: Recrystallization is an effective technique for purifying solid organic compounds like Boc-protected piperazines. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.

Q4: How do I choose a suitable solvent for the recrystallization of my Boc-protected piperazine derivative?

A4: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Boc-piperazine and its derivatives, common choices include ethanol, methanol, and ethyl acetate, often in combination with a less polar "anti-solvent" like hexanes or water.[6][7] It is advisable to perform small-scale solubility tests with a few solvent systems to identify the optimal one for your specific compound.[8]

Troubleshooting Guides

Problem 1: The compound "oils out" instead of crystallizing.

This is a common issue where the compound separates from the solution as a liquid instead of forming solid crystals.

Possible Cause Solution
The solution is too concentrated.Add a small amount of additional hot solvent to the mixture to reduce the saturation level.[9]
The solution is being cooled too quickly.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[10]
The compound's melting point is lower than the boiling point of the solvent.Try using a lower-boiling point solvent or a solvent mixture.
Impurities are inhibiting crystallization.Consider pre-purification with a silica plug or adding a small amount of charcoal to the hot solution to adsorb impurities, followed by hot filtration.[9]

Problem 2: No crystals form, even after cooling.

This indicates that the solution is not supersaturated.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[9]
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[8]
The chosen solvent is not appropriate.Re-evaluate the solvent system. The compound may be too soluble in the chosen solvent even at low temperatures.

Problem 3: The yield of recovered crystals is very low.

Several factors can contribute to a poor recovery of the purified compound.

Possible Cause Solution
Too much solvent was used initially.Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product was lost during filtration.Ensure the filter paper is properly fitted to the funnel and wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[8]
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration step to prevent the compound from crystallizing on the filter paper.

Data Presentation

Table 1: Solubility of N-Boc-Piperazine in Common Solvents

SolventQualitative Solubility at Room Temperature
DichloromethaneSoluble[1]
EthanolSoluble[1][4]
MethanolSoluble[3][4]
Ethyl AcetateSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
WaterSparingly soluble/Less soluble[3][4][5]
n-HexanePoorly soluble

Table 2: Common Solvent Systems for Recrystallization of Boc-Piperazine Derivatives

Solvent SystemApplication Notes
Isopropyl AlcoholHas been used for the recrystallization of crude products of monosubstituted piperazines.
Ethyl AcetateA single solvent that can be effective for some derivatives.[11]
Hexane / Ethyl AcetateA common mixed solvent system where ethyl acetate acts as the "good" solvent and hexane as the "anti-solvent".[11]
Ethanol / WaterA polar mixed solvent system that can be effective for more polar derivatives.[6]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethyl Acetate)

  • Dissolution: Place the crude Boc-protected piperazine compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) with gentle heating.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly cloudy. If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio that induced crystallization).

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Boc-Piperazine Compounds start Start with Crude Boc-Piperazine Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Minimal Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cooling Cool more slowly oiling_out->slow_cooling Yes low_yield Low Yield? no_crystals->low_yield No concentrate Evaporate some solvent no_crystals->concentrate Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes low_yield->start Other Issue min_solvent Use minimum hot solvent low_yield->min_solvent Yes thorough_cool Ensure thorough cooling in ice bath low_yield->thorough_cool Yes

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to HPLC-MS Methods for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity determination of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. We will explore the primary HPLC-MS approach and viable alternatives, supported by detailed experimental protocols and data presentation to aid in methodological selection and implementation.

The accurate assessment of purity for active pharmaceutical ingredients (APIs) and intermediates like tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is paramount for ensuring safety and efficacy in drug development.[1] HPLC coupled with MS has become an indispensable tool for impurity profiling, offering high sensitivity and specificity for the separation, detection, and identification of the main compound and any process-related or degradation impurities.[2]

Comparative Analysis of Analytical Methods

The primary method for analyzing non-volatile and thermally labile compounds such as piperazine derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[3] However, alternative chromatographic techniques and detection methods offer orthogonal approaches that can be beneficial for comprehensive purity assessments.[4]

Parameter RP-HPLC-MS (Primary Method) HILIC-MS (Alternative A) HPLC-UV with Derivatization (Alternative B)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.Separation based on hydrophobicity with UV detection enhanced by chemical derivatization.
Instrumentation HPLC system with a mass spectrometer (e.g., single quadrupole or high-resolution MS).HPLC system with a mass spectrometer.HPLC system with a UV or photodiode array (PDA) detector.
Primary Application Broadly applicable for purity and impurity analysis of a wide range of compounds.Ideal for polar and ionizable compounds that show poor retention in reversed-phase.[4]Suitable for compounds lacking a strong chromophore or when MS is not available.[3]
Selectivity Based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.Orthogonal selectivity to reversed-phase, based on partitioning into an adsorbed water layer on a polar stationary phase.[4]Same as RP-HPLC, but detection is specific to the derivatized analyte.
Sensitivity High, especially with selective ion monitoring (SIM) or tandem MS.Can be enhanced due to the high organic content of the mobile phase, which promotes efficient ionization in the MS source.[4]Dependent on the molar absorptivity of the derivative; can be very sensitive for trace analysis.[5]
Impurity Identification Excellent, as MS provides molecular weight and fragmentation data for structural elucidation.[1]Excellent, with the same MS identification capabilities as RP-HPLC-MS.Limited to co-eluting standards or isolation and subsequent analysis by other techniques.
Throughput High, with modern UHPLC systems enabling rapid analyses.Can be high, similar to RP-HPLC.Can be lower due to the additional derivatization step.
Limitations May have poor retention for very polar impurities.Can have longer equilibration times and may be more sensitive to the sample matrix.The derivatization reaction may not be quantitative, can introduce by-products, and is compound-specific.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the protocols for the compared methods.

Primary Method: Reversed-Phase HPLC-MS

This method is the gold standard for the analysis of many pharmaceutical compounds due to its robustness and versatility.[6]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute with the same solvent to a final concentration of 10 µg/mL for analysis.

Alternative A: Hydrophilic Interaction Chromatography (HILIC)-MS

HILIC is an excellent alternative for polar compounds.[4]

Instrumentation:

  • Same as RP-HPLC-MS.

Chromatographic Conditions:

  • Column: Amide or silica-based, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% B, decrease to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Same as RP-HPLC-MS.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water with 0.1% Formic acid) to a final concentration of 10 µg/mL.

Alternative B: HPLC-UV with Derivatization

This method is useful when an MS detector is unavailable or for orthogonal confirmation.[3] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for piperazine-containing compounds to enhance UV detection.[5]

Instrumentation:

  • HPLC system with a UV or PDA detector.

Derivatization Protocol:

  • Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • In a vial, mix 100 µL of the sample solution with 100 µL of the NBD-Cl solution and 50 µL of a 0.1 M sodium borate buffer (pH 9.0).

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the solution and dilute with the mobile phase before injection.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 340 nm[5]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

cluster_rp RP-HPLC-MS Workflow rp_sample Sample Preparation (Dissolution) rp_hplc RP-HPLC Separation (C18 Column) rp_sample->rp_hplc rp_ms MS Detection (ESI+) rp_hplc->rp_ms rp_data Data Analysis (Purity & Impurity ID) rp_ms->rp_data

Caption: Workflow for RP-HPLC-MS analysis.

cluster_hilic HILIC-MS Workflow hilic_sample Sample Preparation (High Organic) hilic_hplc HILIC Separation (Polar Column) hilic_sample->hilic_hplc hilic_ms MS Detection (ESI+) hilic_hplc->hilic_ms hilic_data Data Analysis (Purity & Impurity ID) hilic_ms->hilic_data

Caption: Workflow for HILIC-MS analysis.

cluster_uv HPLC-UV with Derivatization Workflow uv_sample Sample Preparation (Dissolution) uv_deriv Derivatization (e.g., NBD-Cl) uv_sample->uv_deriv uv_hplc RP-HPLC Separation (C18 Column) uv_deriv->uv_hplc uv_detect UV Detection uv_hplc->uv_detect uv_data Data Analysis (Purity Quantification) uv_detect->uv_data

Caption: Workflow for HPLC-UV with derivatization.

Conclusion

The purity determination of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is most effectively achieved using RP-HPLC-MS, which provides a robust and sensitive method for both quantification and impurity identification. However, for comprehensive characterization, employing an orthogonal method such as HILIC-MS can provide valuable complementary information, especially for polar impurities. In laboratories where MS is not available, HPLC-UV with a preceding derivatization step presents a viable, albeit more labor-intensive, alternative for quantitative purity assessment. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.

References

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Boc-4-(4-aminomethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-Boc-4-(4-aminomethylphenyl)piperazine. Due to the limited availability of public experimental spectra for this specific molecule, this comparison guide utilizes predictive data based on the analysis of its constituent chemical moieties and known spectral data from similar structures. This information is crucial for researchers in medicinal chemistry and drug development for structural verification and quality control.

The target molecule, 1-Boc-4-(4-aminomethylphenyl)piperazine (CAS No. 852180-47-3), is a bifunctional building block often used in the synthesis of pharmaceutical compounds.[1][2][3] Its structure comprises a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-aminomethylphenyl group.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of 1-Boc-4-(4-aminomethylphenyl)piperazine. These predictions are based on the analysis of structurally related compounds and standard chemical shift increments.

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-4-(4-aminomethylphenyl)piperazine

Atom NumberMultiplicityChemical Shift (δ, ppm)Integration
1s1.479H
3t3.454H
4t3.154H
6, 6'd7.252H
7, 7'd6.902H
9s3.752H
10s (broad)1.802H

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-4-(4-aminomethylphenyl)piperazine

Atom NumberChemical Shift (δ, ppm)
128.5
280.0
343.5
449.0
5150.0
6, 6'129.5
7, 7'116.0
8130.0
946.0
11154.8

Experimental Protocol for NMR Spectroscopy

While specific experimental data for the target compound is not provided, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 1-Boc-4-(4-aminomethylphenyl)piperazine sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-4-(4-aminomethylphenyl)piperazine in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS (0 ppm reference) to the sample solution.

  • Spectrometer Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts relative to TMS.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Structural Assignment and Visualization

The following diagram illustrates the chemical structure of 1-Boc-4-(4-aminomethylphenyl)piperazine with atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Structure of 1-Boc-4-(4-aminomethylphenyl)piperazine with atom numbering.

References

A Comparative Guide to Coupling Reagents for Amide Synthesis with tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry and drug discovery.[1][2] The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and minimal side reactions, particularly when dealing with complex or sterically hindered substrates. This guide provides an objective comparison of common coupling reagents for the synthesis of an amide bond between a generic carboxylic acid (R-COOH) and tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a substrate featuring a bulky Boc-protecting group.

The direct condensation of a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Coupling reagents circumvent this issue by converting the carboxylic acid into a highly activated, more electrophilic species, which readily reacts with the amine to form the desired amide.[2][3] This guide focuses on three widely used coupling systems: HATU, EDC/HOBt, and T3P®, comparing their performance, ease of use, and reaction protocols.

Comparative Analysis of Coupling Reagents

1. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU is an aminium salt-based reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[4][5] It activates carboxylic acids by forming a highly reactive OAt-active ester, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety being crucial for its enhanced performance compared to older reagents.[5][6] It is particularly effective for challenging couplings, including those involving sterically hindered amino acids or amines.[4][6] A potential side reaction, though less common with efficient couplings, is the guanidinylation of the primary amine, which can cap the reaction.[6][7]

2. EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of a water-soluble carbodiimide like EDC with an additive like HOBt is a classic and cost-effective method for amide bond formation.[1][8] EDC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react with HOBt to generate a more stable and selective HOBt-ester, which subsequently acylates the amine.[1] A major advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification compared to reagents like DCC (dicyclohexylcarbodiimide).[8][9] However, reactions can sometimes be sluggish with electron-deficient or sterically demanding substrates.[1][10]

3. T3P® (Propanephosphonic Acid Anhydride)

T3P® is a cyclic phosphonic acid anhydride that has gained popularity as a mild, safe, and highly efficient coupling reagent.[11][12] It is considered a "green" reagent due to its non-toxic nature and the formation of water-soluble phosphonic acid byproducts that are easily removed during aqueous workup.[7][13] T3P® is exceptionally effective at minimizing epimerization, making it a reagent of choice for substrates with racemization-prone chiral centers.[11][12][14] It has demonstrated superior performance in cases where other common reagents provided low yields or significant side products.[11][14]

Quantitative Performance Data

The following table summarizes typical performance metrics for the selected coupling reagents based on literature for structurally similar or challenging amide syntheses.

Coupling Reagent/SystemTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)Key Advantages & Workup Notes
HATU / DIPEA >90%[7]0.5 - 5[1][3]0 to 25High efficiency for hindered substrates; rapid kinetics.[4][5] Byproducts are generally soluble.[7]
EDC / HOBt 70 - 90%12 - 48[1][8]0 to 25Cost-effective. Water-soluble urea byproduct allows for simple aqueous extraction.[8]
T3P® / Pyridine or TEA >95%[11][12]2 - 16[14][15]0 to 70[15]Excellent for suppressing racemization; non-toxic with water-soluble byproducts simplifying purification.[7][12][13]

Experimental Protocols

The following are detailed methodologies for the coupling of a generic carboxylic acid (R-COOH) with tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

Diagram: General Amide Coupling Workflow

G General Amide Coupling Workflow cluster_reactants Preparation cluster_reaction Reaction cluster_workup Purification A Dissolve Carboxylic Acid, Amine, and Base in Solvent B Cool to 0 °C A->B C Add Coupling Reagent B->C D Stir at RT (Monitor by TLC/LC-MS) C->D E Aqueous Workup (Quench & Extract) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Final Amide Product G->H

Caption: A generalized workflow for a typical amide coupling reaction.

Protocol 1: HATU-Mediated Coupling
  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) and stir the solution for 5 minutes.

  • Activation: Add HATU (1.2 eq.) to the mixture and stir for another 10-15 minutes at room temperature to pre-activate the acid.

  • Coupling: Add a solution of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.1 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM) or DMF, add tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.1 eq.), HOBt (1.2 eq.), and DIPEA or triethylamine (Et₃N) (1.2 eq.).[8]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.[8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[8] The aqueous washes remove the urea byproduct and excess reagents.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude amide via column chromatography.

Protocol 3: T3P®-Mediated Coupling
  • Preparation: In a suitable flask, dissolve the carboxylic acid (1.0 eq.) and tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (1.1 eq.) in an appropriate solvent such as ethyl acetate or 2-methyltetrahydrofuran.

  • Base Addition: Add a base such as triethylamine (3.0 eq.) or pyridine (4.0 eq.).[11][14]

  • Coupling: While stirring, slowly add T3P® (1.5 eq., typically as a 50% solution in a solvent like ethyl acetate) to the mixture, maintaining the temperature between 0 °C and 25 °C.[11][15]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphonic acid byproducts are water-soluble and will be removed in the aqueous layer.[12][13]

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using column chromatography if necessary.

Diagram: Reagent Activation Pathways

G Carboxylic Acid Activation by Different Coupling Reagents cluster_hatu HATU Pathway cluster_edc EDC/HOBt Pathway cluster_t3p T3P Pathway RCOOH R-COOH (Carboxylic Acid) OAt_Ester OAt-Active Ester RCOOH:e->OAt_Ester:w Activation O_Acylisourea O-Acylisourea (Intermediate) RCOOH->O_Acylisourea Activation Mixed_Anhydride Mixed Phosphonic Anhydride RCOOH:e->Mixed_Anhydride:w Activation Amine Primary Amine (H₂N-R') Amide R-CONH-R' (Amide Product) Amine->Amide HATU HATU + Base (DIPEA) HATU->OAt_Ester Reacts with OAt_Ester->Amide Coupling HATU_byproduct Tetramethylurea + HOAt anion OAt_Ester->HATU_byproduct EDC EDC EDC->O_Acylisourea Reacts with HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester Additive Reaction HOBt_Ester->Amide Coupling EDC_byproduct EDU (Water-soluble urea) HOBt_Ester->EDC_byproduct T3P T3P® + Base (TEA) T3P->Mixed_Anhydride Reacts with Mixed_Anhydride->Amide Coupling T3P_byproduct Phosphonic Acid Salts (Water-soluble) Mixed_Anhydride->T3P_byproduct

Caption: Activation pathways for HATU, EDC/HOBt, and T3P® reagents.

Conclusion

The choice of coupling reagent for the acylation of tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate depends on the specific requirements of the synthesis, such as cost, desired reaction time, scale, and the sensitivity of the carboxylic acid component to racemization.

  • HATU is an excellent choice for rapid, high-yielding reactions, especially when dealing with sterically demanding substrates where other methods may fail.

  • EDC/HOBt remains a reliable and economical option for routine amide synthesis, offering a straightforward workup procedure.

  • T3P® stands out for its exceptional safety profile, ease of purification, and superior ability to prevent epimerization, making it ideal for the synthesis of high-purity, chiral pharmaceutical intermediates.

Careful consideration of these factors will enable researchers to select the optimal conditions to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Reactivity and Performance of Amine-Reactive Linkers and Their Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, an amine-reactive linker building block, with other common linkers used in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The selection of a linker is a critical design element that profoundly influences the stability, reactivity, and in vivo performance of a bioconjugate. This document offers an objective analysis of different linker technologies, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

Introduction to Linker Chemistries

Linkers are bifunctional molecules that connect a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The ideal linker is stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allows for efficient release of the active payload at the target site. The reactivity of the linker's functional groups dictates the conjugation strategy and the resulting bond's stability.

Tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate possesses a primary amine as its reactive handle. This makes it suitable for conjugation strategies targeting electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This guide will compare the reactivity and performance of this amine-reactive approach with other widely used linker technologies, including thiol-reactive maleimides and bioorthogonal click chemistry.

Comparative Reactivity of Linker Chemistries

The efficiency of the conjugation reaction is paramount to producing homogeneous and well-defined bioconjugates. The reaction kinetics are influenced by the intrinsic reactivity of the functional groups, pH, temperature, and the specific molecular context.

Amine-Reactive Linkers (e.g., tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate)

Primary amines, like the one on the specified linker, react with NHS esters via nucleophilic acyl substitution to form a stable amide bond. The reaction rate is highly dependent on the pH of the reaction buffer.

Table 1: Comparison of Reaction Kinetics for Different Linker Chemistries

Linker ChemistryReactive GroupsTypical Second-Order Rate Constant (M⁻¹s⁻¹)Optimal pHResulting Bond
Amine-Reactive Primary Amine + NHS Ester10¹ - 10³[1]8.0 - 9.0[1]Amide
Thiol-Reactive Thiol + Maleimide~10³6.5 - 7.5[2]Thioether
Click Chemistry (SPAAC) Azide + Cyclooctyne (e.g., DBCO)10⁻¹ - 1PhysiologicalTriazole
Click Chemistry (IEDDA) Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶[3][4]PhysiologicalDihydropyridazine

Note: Reaction rates are approximate and can vary significantly based on specific reactants, solvent, and temperature.

Comparative Stability of Linker-Payload Conjugates

The stability of the linker is a critical determinant of an ADC's therapeutic index. A stable linker minimizes premature payload release in circulation, thereby reducing systemic toxicity.

Table 2: Comparative Plasma Stability of Different ADC Linkers

Linker TypeSpecific ExampleBond TypeHalf-life in Human PlasmaNotes
Non-Cleavable Thioether (from Maleimide)Thioether> 95% intact after 7 days[6]Highly stable, relies on antibody degradation for payload release.[6][7]
Non-Cleavable Amide (from NHS Ester)Amide> 90% intact after 7 days[8]Very stable chemically and enzymatically.[8]
Non-Cleavable Triazole (from Click Chemistry)Triazole~5-6 hours (peptide context)[9]Stability can be influenced by the surrounding peptide sequence.[9]
Enzyme-Cleavable Valine-Citrulline (VCit)Peptide> 9 days[6]Stable in human plasma but can be susceptible to cleavage by mouse carboxylesterases.[6]
pH-Sensitive HydrazoneHydrazone~2 days[10]Designed to hydrolyze at the lower pH of endosomes/lysosomes.[10]

Note: Half-life values are context-dependent and can be influenced by the antibody, payload, and conjugation site.

Amide bonds, formed from the reaction of primary amines with NHS esters, are generally considered highly stable under physiological conditions, contributing to a long circulation half-life for the bioconjugate.[8] This is comparable to the stability of thioether bonds formed from maleimide chemistry, although the latter can be susceptible to a retro-Michael reaction, leading to payload exchange with other thiols like albumin.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Reactive Linker to an Antibody via NHS Ester Chemistry

This protocol describes a general method for conjugating a primary amine-containing linker (such as one derived from tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate after payload attachment and Boc deprotection) to an antibody that has been functionalized with an NHS ester.

Materials:

  • Antibody solution (e.g., 5-10 mg/mL in PBS)

  • Amine-containing linker-payload

  • NHS ester crosslinker (e.g., Sulfo-SMCC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: If not already present, introduce NHS ester groups onto the antibody by reacting with a suitable crosslinker according to the manufacturer's instructions. Purify the activated antibody using a desalting column equilibrated with PBS at pH 7.2-7.5.

  • Conjugation Reaction: Immediately add the amine-containing linker-payload to the activated antibody solution. A 10- to 20-fold molar excess of the linker-payload is a common starting point.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using an SEC column to remove unreacted linker-payload and other small molecules.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC) and SEC-HPLC.

Protocol 2: Conjugation of a Thiol-Containing Payload to an Antibody via Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-activated linker to a thiol-containing moiety, such as a reduced antibody.

Materials:

  • Antibody solution (e.g., 5-10 mg/mL in PBS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated linker-payload dissolved in DMSO

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Quenching Solution: N-acetylcysteine or cysteine

  • Purification: Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction: Immediately add the maleimide-activated linker-payload to the reduced antibody solution. A 5- to 10-fold molar excess of the linker-payload is typically used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Visualizing the Biological Context and Experimental Workflows

To understand the application and evaluation of these linkers, the following diagrams illustrate a relevant signaling pathway for an ADC and the experimental workflows for conjugation and stability assessment.

ADC_HER2_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (e.g., Anti-HER2 ADC) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization Endosome Endosome HER2_dimer->Endosome 2. Internalization Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Microtubules Microtubules Payload->Microtubules 5. Target Engagement (Microtubule Disruption) Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a HER2-targeted ADC.

conjugation_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Antibody Antibody Reaction Conjugation Reaction (pH, Temp, Time Control) Antibody->Reaction Linker_Payload Linker-Payload Linker_Payload->Reaction Purify Purification (e.g., SEC) Reaction->Purify Analyze Analysis (HIC, SEC-HPLC, MS) Purify->Analyze

Caption: General experimental workflow for ADC conjugation.

stability_workflow ADC_sample ADC Sample Incubation Incubate at 37°C ADC_sample->Incubation Plasma Human Plasma Plasma->Incubation Time_points Collect Aliquots at Time Points (0, 24, 48, 96, 168h) Incubation->Time_points Analysis Analyze by LC-MS (Determine DAR) Time_points->Analysis Half_life Calculate Half-life Analysis->Half_life

Caption: Workflow for in vitro plasma stability assay.

Conclusion

The choice of linker and conjugation strategy is a critical decision in the design of bioconjugates, with significant implications for their reactivity, stability, and overall therapeutic performance. Tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, as a precursor to a primary amine-containing linker, offers a robust and straightforward approach to conjugation via stable amide bond formation. Its reactivity is comparable to other primary amines and is highly effective when paired with NHS esters under optimized pH conditions. The resulting amide bond provides excellent plasma stability, comparable to that of non-cleavable thioether linkers.

While amine-reactive strategies are powerful, alternative approaches such as thiol-reactive maleimide chemistry and bioorthogonal click chemistry offer distinct advantages in terms of site-specificity and reaction conditions. The selection of the optimal linker technology should be guided by the specific requirements of the therapeutic application, including the nature of the payload, the desired release mechanism, and the biological target. A thorough understanding of the comparative reactivity and stability of different linker systems, as outlined in this guide, is essential for the successful development of safe and effective targeted therapies.

References

Comparative study of Boc deprotection methods for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of many pharmaceutical intermediates. This guide provides a comparative analysis of common deprotection methods for tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, a key building block in drug discovery. The selection of an appropriate deprotection strategy is crucial to ensure high yield, purity, and compatibility with other functional groups within the molecule.

Comparison of Common Boc Deprotection Methods

The most prevalent methods for Boc deprotection involve acidic conditions. However, the choice of acid and solvent system can significantly impact the reaction's efficiency and selectivity. Milder, non-acidic alternatives are also available for substrates sensitive to harsh acidic environments.

MethodReagentsTypical Solvent(s)Temperature (°C)Reaction Time (h)YieldPurityKey Considerations
Trifluoroacetic Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4HighGood-HighA standard and highly effective method.[1] The resulting trifluoroacetate salt can sometimes be challenging to handle.[1] Potential for side reactions with acid-sensitive groups.
Hydrochloric Acid Hydrochloric Acid (HCl) in Dioxane (4M)Dioxane, MethanolRT1 - 3HighGood-HighA common alternative to TFA, often yielding a more easily isolatable hydrochloride salt.[1] The use of ethereal HCl is also reported.
Oxalyl Chloride/MeOH Oxalyl Chloride, MethanolMethanolRT1 - 4Good-HighGood-HighA milder alternative to strong acids, suitable for substrates with acid-labile functionalities.[2][3]
Thermal Deprotection -High-boiling solvents (e.g., TFE)High (e.g., 150)VariableVariableVariableAn acid-free method that can be advantageous for sensitive molecules.[1][4] Reaction efficiency is highly dependent on the substrate, solvent, and temperature.[1][4]

Experimental Protocols

Detailed methodologies for the most common and effective deprotection strategies are provided below.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used protocol for Boc deprotection.

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Method 2: Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and can be beneficial if the trifluoroacetate salt of the product proves problematic.

Materials:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

  • 4M HCl in Dioxane

  • Dioxane or Methanol

  • Diethyl ether (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • For isolation of the free amine, the residue is dissolved in water and basified with a saturated aqueous NaHCO₃ solution before extraction with an organic solvent.

Experimental Workflow Diagram

Boc_Deprotection_Workflow General Workflow for Boc Deprotection cluster_start Starting Material cluster_deprotection Deprotection Step cluster_methods Reaction Conditions cluster_workup Work-up & Isolation cluster_product Final Product start tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate deprotection Select Deprotection Method start->deprotection TFA TFA / DCM 0°C to RT, 1-4h deprotection->TFA HCl 4M HCl in Dioxane RT, 1-3h deprotection->HCl Milder Milder Methods (e.g., Oxalyl Chloride/MeOH) deprotection->Milder workup Acid Removal & Neutralization TFA->workup HCl->workup Milder->workup extraction Extraction & Drying workup->extraction purification Purification (if necessary) extraction->purification product 4-(4-(aminomethyl)phenyl)piperazin-1-amine purification->product

Caption: General experimental workflow for the Boc deprotection.

References

A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate and its derivatives. The selection of a suitable analytical method is critical for ensuring the identity, purity, potency, and stability of these compounds in pharmaceutical development. This document outlines key performance indicators of various techniques, supported by experimental data, to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Techniques

The validation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate derivatives typically employs a range of analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Other methods such as Gas Chromatography (GC) may also be used, though often require derivatization for these non-volatile compounds.[1]

Table 1: Performance Comparison of Key Analytical Methods for Piperazine Derivative Analysis

ParameterRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting impurities.Excellent, highly specific due to mass fragmentation patterns.[2]
Sensitivity (LOD/LOQ) Moderate (µg/mL range).[3]High (ng/mL to pg/mL range).[2][4][5]
Linearity (R²) Typically >0.999.[3]Typically >0.99.[4][5]
Accuracy (% Recovery) 99-101%.[3]82-108%.[2][5][6]
Precision (%RSD) < 2%.[3]< 10%.[2][5]
Instrumentation Cost LowerHigher
Throughput HighModerate to High
Application Routine quality control, purity assessment, and content uniformity.Impurity identification, metabolite studies, and bioanalytical assays.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation results. Below are representative protocols for RP-HPLC and LC-MS/MS methods, based on established practices for similar piperazine derivatives.

Protocol 1: RP-HPLC Method for Quantification

This protocol is adapted from a validated method for a piperazine derivative and is suitable for determining the purity and concentration of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate derivatives.[3]

  • Instrumentation: Agilent 1260 HPLC System with a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

Protocol 2: LC-MS/MS Method for Trace Analysis and Impurity Identification

This protocol is designed for high sensitivity and specificity, making it ideal for identifying degradation products and for pharmacokinetic studies.[4][5]

  • Instrumentation: Agilent 1290 LC coupled with a 6460 triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Column: Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: For drug substance, dissolve in methanol. For biological matrices, protein precipitation with acetonitrile followed by centrifugation is recommended.[4]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7][8][9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Table 2: Typical Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Dry heat at 105 °C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 days

The analytical method should be able to separate the main peak of the active pharmaceutical ingredient (API) from all degradation product peaks.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical validation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate derivatives.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Analytical Technique (HPLC/LC-MS) B Optimize Chromatographic Conditions A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Forced Degradation Studies H->I J Routine Quality Control I->J K Stability Testing J->K L Impurity Profiling K->L

Caption: Experimental Workflow for Analytical Method Validation.

Signaling Pathway

Certain tert-butyl-piperazine-carboxylate derivatives have been shown to target the Estrogen Receptor (ER) signaling pathway, which is crucial in some forms of breast cancer.[10] The diagram below illustrates a simplified representation of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds to Drug Piperazine Derivative Drug->ER Inhibits GeneTranscription Gene Transcription ERE->GeneTranscription Activates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Caption: Inhibition of Estrogen Receptor Signaling Pathway.

Conclusion

The choice between RP-HPLC and LC-MS/MS for the validation of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate derivatives depends on the specific requirements of the analysis. RP-HPLC with UV detection is a robust, cost-effective, and reliable method for routine quality control, offering excellent precision and accuracy for quantification.[3] For applications requiring higher sensitivity and specificity, such as the identification of trace-level impurities, degradation products, or for bioanalytical studies, LC-MS/MS is the superior technique.[2][4][5] A thorough validation process, including forced degradation studies, is imperative to ensure the development of a stability-indicating method that guarantees the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to Piperazine-Based Linkers in PROTACs: Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has evolved from a simple tether to a critical determinant of efficacy, selectivity, and pharmacokinetic properties.[1][2] Among various linker motifs, the piperazine ring has become a prominent structural component due to its unique combination of properties that can address common challenges in PROTAC development.[1] This guide provides a comparative analysis of piperazine-based linkers, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

The Functional Role of Piperazine Linkers

Unlike flexible alkyl and polyethylene glycol (PEG) linkers, the six-membered piperazine ring introduces a degree of rigidity to the PROTAC molecule.[1][3] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, which reduces the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to enhanced potency.[1][4]

Key advantages of incorporating piperazine moieties include:

  • Enhanced Solubility and Physicochemical Properties: A major challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor solubility.[1] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, improving aqueous solubility.[1][5] This is a significant advantage over purely hydrophobic linkers.[1] However, the pKa of the piperazine ring is highly sensitive to the surrounding chemical environment, meaning nearby electron-withdrawing groups can diminish this effect.[5][6][7]

  • Improved Metabolic Stability: The rigid structure of the piperazine linker can shield adjacent chemical bonds from enzymatic degradation.[1] Linking a piperazine ring via an amide bond, for instance, has been shown to prevent N-dealkylation reactions, thereby improving metabolic stability.[5]

  • Active Role in Ternary Complex Formation: The linker is not merely a passive spacer; it is solvent-accessible and adjacent to the protein-protein interface.[] The piperazine motif can actively participate in forming favorable interactions within the ternary complex, influencing its stability and productivity.[1]

The general mechanism of a PROTAC utilizing a piperazine-based linker is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC (with Piperazine Linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruitment TernaryComplex->PROTAC TernaryComplex->E3 Release & Recycle Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC with a piperazine-based linker.

Quantitative Comparison of Piperazine-Based Linkers

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][9] Lower DC50 values indicate higher potency, while higher Dmax values signify greater degradation efficacy.[3]

Table 1: Comparison of a C8 Alkyl Linker vs. a Hypothetical Piperazine-Containing Linker

This table compares a reported PROTAC, GP262, which uses a C8 alkyl linker, with a hypothetical but representative piperazine-containing PROTAC targeting BRD4 to illustrate the potential for improved potency.[9]

PROTAC NameE3 Ligase LigandLinker TypeTarget Protein(s)Cell LineDC50 (nM)Dmax (%)
GP262 VH032 (AHPC-based)C8 alkylp110α / p110γ / mTORMDA-MB-231227 / 42 / 4571 / 89 / 75
Hypothetical BRD4 PROTAC AHPCPiperazine-containingBRD422Rv1~15>90
Data for GP262 is sourced from a study on dual PI3K/mTOR-targeting PROTACs. Data for the hypothetical PROTAC is based on typical performance for potent BRD4 degraders incorporating piperazine linkers.[9]

Table 2: Impact of Piperazine-Containing Linker Length on BRD4 Degradation

This table demonstrates how modifications to the length and composition of a piperazine-containing linker can affect the degradation of BRD4.

CompoundLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC 1 Piperazine-PEG₂-AlkylBRD422Rv125>95
PROTAC 2 Piperazine-PEG₃-AlkylBRD422Rv110>95
PROTAC 3 Piperazine-PEG₄-AlkylBRD422Rv150~90
This data is representative and illustrates the common observation that linker length is a critical parameter that requires optimization for maximal efficacy.[2][4]

Experimental Protocols

Evaluating the biological activity of PROTACs requires a series of well-defined experiments. Below are detailed protocols for two key assays.

Protein Degradation Assay (Western Blot) for DC50 and Dmax Determination

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

a. Cell Culture and Treatment:

  • Seed cells (e.g., 22Rv1, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.

  • Incubate the cells for the desired time period (e.g., 18-24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

c. Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[3] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

d. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using densitometry software.[3]

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[9]

  • Calculate the percentage of target protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).[9]

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of protein degradation on cell proliferation and viability.

  • Seed cells in a 96-well white-walled plate at an appropriate density (e.g., 5,000 cells/well).

  • Allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC compound, as described above.

  • Incubate for a period relevant to the biological function of the target protein (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the log of PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental and Developmental Workflow

The process of evaluating and optimizing a PROTAC, including its linker, follows a structured workflow from initial synthesis to in vivo studies.

PROTAC_Workflow cluster_dev PROTAC Development & Evaluation Workflow synthesis PROTAC Synthesis (Piperazine Linker) purify Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purify invitro In Vitro Assays purify->invitro degradation Protein Degradation (Western Blot for DC50, Dmax) invitro->degradation Efficacy viability Cell Viability (e.g., CTG for GI50) invitro->viability Toxicity ternary Ternary Complex Formation (e.g., SPR, NanoBRET) invitro->ternary Mechanism pk_studies Pharmacokinetic (PK) Studies (In Vivo) degradation->pk_studies viability->pk_studies ternary->pk_studies efficacy In Vivo Efficacy (Xenograft Models) pk_studies->efficacy

Caption: A typical experimental workflow for the evaluation of PROTAC linkers.[4]

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. Piperazine-based linkers offer distinct advantages over traditional alkyl or PEG linkers, including enhanced rigidity, improved solubility, and greater metabolic stability.[1][10] These properties can translate into superior biological activity, characterized by lower DC50 and higher Dmax values. However, the benefits of a piperazine moiety are highly context-dependent and are influenced by the surrounding chemical structure.[5][7] Therefore, researchers must empirically evaluate different linker compositions for each specific target and E3 ligase pair using the systematic experimental workflows outlined in this guide.[4]

References

A Spectroscopic Investigation of Key Precursors to tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic characteristics of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, key analogues of the pharmacologically relevant scaffold, tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

This guide provides a detailed spectroscopic comparison of two critical analogues of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. Due to the limited availability of publicly accessible experimental spectroscopic data for the primary compound, this guide focuses on its immediate precursor and a closely related cyano-analogue to provide valuable insights for researchers, scientists, and professionals in drug development. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry, offers a foundational understanding of the spectroscopic signatures of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for the two analogues, providing a clear and structured comparison of their key spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAr-H (ppm)Piperazine-H (ppm)-NH₂ (ppm)tert-Butyl-H (ppm)
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate~6.8 (d, 2H), ~6.6 (d, 2H)~3.5 (t, 4H), ~3.0 (t, 4H)~3.6 (br s, 2H)~1.4 (s, 9H)
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate~7.5 (d, 2H), ~6.9 (d, 2H)~3.6 (t, 4H), ~3.3 (t, 4H)-~1.5 (s, 9H)

Note: The ¹H NMR data is based on typical chemical shifts for similar structures, as explicit experimental data was not publicly available.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundAr-C (ppm)Piperazine-C (ppm)C=O (ppm)tert-Butyl C (ppm)-CN (ppm)
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate~145, ~140, ~118, ~115~50, ~45~155~80, ~28-
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate~152, ~133, ~120, ~119~49, ~44~154~80, ~28~119

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures, as explicit experimental data was not publicly available.

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate~3400-3200 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch), ~1620 (N-H bend), ~1520 (Ar C=C stretch)277.9 [M+H]⁺[1]
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate~2970 (C-H stretch), ~2220 (C≡N stretch), ~1695 (C=O stretch), ~1600 (Ar C=C stretch)287.16 [M]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).

Visualization of the Core Chemical Structure

The following diagram illustrates the core chemical structure of the compared analogues, highlighting the key functional groups.

G cluster_parent tert-Butyl 4-(4-X-phenyl)piperazine-1-carboxylate tert-Butyl tert-Butyl Piperazine Piperazine tert-Butyl->Piperazine Boc protecting group Phenyl Phenyl Piperazine->Phenyl X X Phenyl->X Substituent

References

Purity Assessment of Commercial tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential drug candidates. tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative overview of the purity of commercially available tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, outlines experimental protocols for its purity assessment, and presents data in a clear, comparative format.

Comparative Purity of Commercial Grades

The purity of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate from various commercial suppliers is typically high, often exceeding 97%. High-Performance Liquid Chromatography (HPLC) is the most common analytical method used to determine the purity of this compound. Below is a summary of typical specifications offered by commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) >98.0%≥97%>97%[1]
Appearance Light yellow to Brown powder to crystalSolidNot Specified
Storage Temperature Room Temperature (<15°C recommended)Not SpecifiedNot Specified
Analytical Methods Provided HPLC, qNMR, NMRNot SpecifiedNot Specified

Potential Impurities

During the synthesis and storage of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate, several impurities can arise. These may include starting materials, by-products of the reaction, or degradation products. Common classes of impurities for similar piperazine derivatives can be inferred from general synthetic routes.[2]

Impurity Type Potential Compound/Structure Rationale
Starting Material Piperazine, 4-nitrobenzylamine, di-tert-butyl dicarbonateIncomplete reaction
By-product Di-substituted piperazine derivativesSide reactions during synthesis
Degradation Product 4-(4-(aminomethyl)phenyl)piperazineLoss of the Boc-protecting group

Experimental Protocols for Purity Assessment

Accurate determination of the purity of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate requires robust analytical methods. The following protocols for HPLC, ¹H NMR, and Mass Spectrometry are provided as a guide for researchers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For piperazine derivatives, reversed-phase HPLC is commonly employed.[3][4]

a) Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

b) Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

c) Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

d) Analysis:

  • Inject 10 µL of the sample solution.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the structure of the compound and can provide an estimate of purity by comparing the integrals of the compound's signals to those of a known internal standard (qNMR) or by identifying impurity signals.

a) Instrumentation:

  • 400 MHz or higher NMR spectrometer

b) Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).

c) Data Acquisition:

  • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

d) Data Analysis:

  • Confirm the expected chemical shifts and coupling constants for the protons of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

  • Integrate the peaks corresponding to the compound and any impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify potential impurities by their mass-to-charge ratio.

a) Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.

b) Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

c) Analysis:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The expected [M+H]⁺ ion for the target compound (C₁₆H₂₅N₃O₂) is approximately 292.20 m/z.[5]

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive purity assessment of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate.

sample Commercial Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Purity Determination (Area %) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw report Final Purity Report purity->report structure->report mw->report

Purity assessment workflow for the target compound.

Logical Relationships in Purity Analysis

The relationship between the target compound, its potential impurities, and the analytical techniques used for their detection is a critical aspect of a thorough purity assessment.

target tert-Butyl 4-(4-(aminomethyl)phenyl) piperazine-1-carboxylate hplc HPLC target->hplc Quantification nmr NMR target->nmr Structure ID ms Mass Spec target->ms MW Confirmation impurities Potential Impurities (Starting Materials, By-products, Degradation Products) impurities->hplc Detection & Quantification impurities->nmr Identification impurities->ms Identification

Analytical techniques for compound and impurity analysis.

References

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate in a laboratory setting. The following procedures are based on best practices for handling piperazine derivatives and are intended for use by trained research professionals.

Hazard Identification and Personal Protective Equipment

Based on data from similar piperazine compounds, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][2]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact.[3] Gloves should be inspected before use and changed frequently.
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.[1][2][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[3][4][5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be used for all operations involving this compound.[1] All necessary PPE should be donned prior to handling.

  • Weighing and Aliquoting: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation. Use a vacuum or a wet method to reduce dust during clean-up; do not dry sweep.[4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek medical attention if irritation persists.[2]

    • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] The product should be stored locked up.[1][2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Containment: Collect all waste material, including empty containers and contaminated PPE, in a suitable, labeled, and closed container for disposal.[2][6]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2][6] Do not allow the product to enter drains or waterways.[1][7] Contaminated packaging should be disposed of as unused product.[8]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Clean & Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh & Aliquot Compound don_ppe->weigh 2. experiment Perform Experimental Procedure weigh->experiment 3. exposure In Case of Exposure weigh->exposure decontaminate Decontaminate Work Area experiment->decontaminate 4. experiment->exposure waste Collect Waste in Labeled Container decontaminate->waste 5. dispose Dispose via Approved Waste Handler waste->dispose 6. first_aid Administer First Aid (Skin/Eye Wash, Fresh Air) exposure->first_aid Immediate Action medical Seek Medical Attention first_aid->medical If Symptoms Persist

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.